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  • Product: 2-Chloro-1,3,4-trimethoxybenzene

Core Science & Biosynthesis

Foundational

2-Chloro-1,3,4-trimethoxybenzene: Technical Guide for Advanced Synthesis & Application

Executive Summary 2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) is a specialized aromatic building block characterized by a "sandwiched" halogen substitution pattern.[1] Unlike its more common isomers produced via e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) is a specialized aromatic building block characterized by a "sandwiched" halogen substitution pattern.[1] Unlike its more common isomers produced via electrophilic aromatic substitution (EAS), this compound represents a regiochemically distinct scaffold where the chlorine atom is positioned at the sterically crowded C-2 position (relative to the IUPAC numbering of the chloro-derivative) or C-3 position (relative to the 1,2,4-trimethoxybenzene parent).

This structural nuance is critical in Medicinal Chemistry , particularly in the development of anti-tubulin agents and isoquinoline alkaloids , where the specific orientation of methoxy groups governs binding affinity to the colchicine site of tubulin. This guide details the non-standard synthetic routes required to access this isomer, its analytical profiling, and its role in "Magic Chloro" optimization strategies.

Chemical Architecture & Properties[2][3]

Identity & Nomenclature
  • CAS Number: 140665-34-5[1]

  • IUPAC Name: 2-Chloro-1,3,4-trimethoxybenzene[1]

  • Synonym: 3-Chloro-1,2,4-trimethoxybenzene (based on parent numbering)

  • Molecular Formula: C₉H₁₁ClO₃

  • Molecular Weight: 202.63 g/mol

Physicochemical Profile
PropertyValueNote
Appearance White to Off-White Crystalline Solid
Melting Point 62–65 °CDistinct from 5-chloro isomer (mp > 90°C)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterLipophilic scaffold
Electronic Character Electron-rich, sterically hindered at C-2Deactivated for further nucleophilic attack

Synthetic Pathways: The Regioselectivity Challenge

The "Direct Chlorination" Trap

A common error in synthesizing this compound is attempting direct chlorination of 1,2,4-trimethoxybenzene using reagents like NCS or SO₂Cl₂.

  • Outcome: Direct electrophilic substitution is governed by electronic activation. The C-5 position (para to C-2 methoxy) is the most activated.

  • Result: Formation of 1-Chloro-2,4,5-trimethoxybenzene (5-chloro isomer), not the desired 2-Chloro-1,3,4-trimethoxybenzene.

The Validated Route: Directed Ortho Metalation (DOM)

To install the chlorine at the sterically hindered position between the methoxy groups (C-3 of the parent), one must exploit the Directed Ortho Metalation (DOM) strategy. The C-3 proton is the most acidic due to the inductive effect of the two flanking oxygen atoms.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 1,2,4-Trimethoxybenzene (Starting Material) Inter 3-Lithio-1,2,4-trimethoxybenzene (Intermediate) Start->Inter Deprotonation (DOM) ByProduct 1-Chloro-2,4,5-trimethoxybenzene (Avoided Isomer) Start->ByProduct Direct Chlorination (NCS/RT) Reagent1 n-BuLi / THF (-78°C) Product 2-Chloro-1,3,4-trimethoxybenzene (Target CAS 140665-34-5) Inter->Product Electrophilic Quench Reagent2 Hexachloroethane (C2Cl6) or NCS

Caption: Regioselective synthesis via Directed Ortho Metalation (DOM) vs. undesired Electrophilic Aromatic Substitution.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-1,3,4-trimethoxybenzene on a 10g scale.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge flask with 1,2,4-trimethoxybenzene (10.0 g, 59.5 mmol) and anhydrous THF (150 mL) . Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 26.2 mL, 65.5 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The lithium coordinates to the methoxy oxygens at C-2 and C-4, directing deprotonation exclusively at C-3.

  • Incubation: Stir at -78 °C for 1 hour. A white precipitate (lithiated species) may form.

  • Quenching: Dissolve Hexachloroethane (15.5 g, 65.5 mmol) in anhydrous THF (50 mL) and add dropwise to the reaction mixture.

    • Alternative: A solution of NCS (N-chlorosuccinimide) can also be used, but C₂Cl₆ often provides cleaner conversion in lithiation sequences.

  • Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated NH₄Cl solution (50 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.

Applications in Drug Discovery[2][4][5][6]

Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in oncology, found in agents like Combretastatin A-4 and Colchicine .

  • Role of CAS 140665-34-5: It serves as a precursor to modify the TMP ring. By introducing a chlorine atom at the 2-position (relative to the methoxy pattern), researchers can probe the steric tolerance of the colchicine binding pocket.

  • Mechanism: The chlorine atom forces the methoxy groups out of planarity, potentially locking the molecule in a bioactive conformation or blocking metabolic demethylation at the sensitive para-position.

The "Magic Chloro" Effect

In lead optimization, replacing a hydrogen or a methyl group with chlorine ("Magic Chloro") can increase potency by:

  • Lipophilicity: Increasing logP (approx. +0.7 units), improving membrane permeability.

  • Metabolic Blocking: Preventing oxidation at the electron-rich aromatic ring.

  • Sigma-Hole Bonding: The chlorine atom can engage in halogen bonding with carbonyl backbone residues in the target protein.

Analytical Profiling & Quality Control

Distinguishing the 2-chloro isomer (DOM product) from the 5-chloro isomer (EAS product) is critical.

Feature2-Chloro-1,3,4-trimethoxybenzene (Target)1-Chloro-2,4,5-trimethoxybenzene (Impurity)
Proton NMR Pattern Two Doublets (Ortho Coupling) Two Singlets (Para Positioning)
Coupling Constant J ≈ 8.5–9.0 HzN/A (Para protons do not couple strongly)
Chemical Shift H-5 and H-6 protons are adjacent.H-3 and H-6 protons are isolated.
Explanation The Cl is at C-2.[1] Protons at C-5 and C-6 remain.The Cl is at C-5.[1] Protons at C-3 and C-6 remain.

Self-Validating QC Step: Run a ¹H NMR. If you see two singlets in the aromatic region, your synthesis failed (you made the EAS product). If you see two doublets, you have the correct DOM product.

References

  • Directed Metalation of 1,2,4-Trimethoxybenzene

    • Title: Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metal
    • Source: ResearchGate / Journal of Chemical Research.[2]

    • URL:

  • Tubulin Inhibitor SAR & Trimethoxy Scaffolds

    • Title: Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents.
    • Source: Journal of Medicinal Chemistry (ACS).[3]

    • URL:[Link]

  • The "Magic Chloro" Effect in Drug Discovery

    • Title: "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[3]

    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Compound Identity & CAS Verification

    • Title: 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 (Parent Structure D
    • Source: PubChem.[4][5][6][7][8][9]

    • URL:[Link]

Sources

Exploratory

2-Chloro-1,3,4-trimethoxybenzene chemical structure and properties

The following technical guide details the structural chemistry, synthesis, and applications of 2-Chloro-1,3,4-trimethoxybenzene , a specialized regioisomer used in high-value medicinal chemistry campaigns. Regiocontrol,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and applications of 2-Chloro-1,3,4-trimethoxybenzene , a specialized regioisomer used in high-value medicinal chemistry campaigns.

Regiocontrol, Synthesis, and Pharmacophore Utility

Executive Summary & Chemical Identity[1][2]

2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) is a highly specific aromatic building block. Unlike its more common isomer (1-chloro-2,4,5-trimethoxybenzene), which is formed via standard electrophilic substitution, the 2-chloro-1,3,4- isomer represents a "contra-electronic" substitution pattern.

This molecule is primarily utilized to introduce a chlorine atom at the sterically crowded C3-position of the 1,2,4-trimethoxybenzene scaffold (renumbered as C2 in the chloro-derivative). This modification is critical in Structure-Activity Relationship (SAR) studies to block metabolic soft spots or induce conformational twist in biaryl drug candidates (e.g., colchicine or combretastatin analogs).

Chemical Data Matrix[2][3]
PropertySpecification
IUPAC Name 2-Chloro-1,3,4-trimethoxybenzene
Common Synonym 3-Chloro-1,2,4-trimethoxybenzene
CAS Registry Number 140665-34-5
Molecular Formula C

H

ClO

Molecular Weight 202.63 g/mol
SMILES COc1ccc(OC)c(Cl)c1OC
InChI Key Unique identifier required for database integration
Physical State Off-white to pale yellow crystalline solid
Melting Point 58–62 °C (Typical)

Structural Analysis & Regiochemistry

To understand the value of this molecule, one must analyze the electron density of the parent scaffold, 1,2,4-trimethoxybenzene .

  • Standard Reactivity (EAS): In Electrophilic Aromatic Substitution (EAS), the 1, 2, and 4-methoxy groups direct incoming electrophiles to the C5 position (para to C2-OMe, ortho to C4-OMe). This yields 1-chloro-2,4,5-trimethoxybenzene.

  • Target Reactivity (DoM): To synthesize 2-chloro-1,3,4-trimethoxybenzene , the chlorine must be installed between the C1 and C3 methoxy groups (using the product numbering). This position is sterically hindered and electronically less favorable for direct attack.

Therefore, the presence of this isomer in a library implies the use of Directed Ortho Metalation (DoM) chemistry, making it a marker of sophisticated synthetic design.

Visualization: Regioselective Pathways

The following diagram illustrates the divergent synthesis required to access this specific isomer.

Regioselectivity Parent 1,2,4-Trimethoxybenzene (Starting Material) Major 5-Chloro-1,2,4-trimethoxybenzene (Major EAS Product) 'The Common Isomer' Parent->Major  Direct Chlorination   Target 2-Chloro-1,3,4-trimethoxybenzene (DoM Product) 'The Target Isomer' Parent->Target  Lithiation (C3-H)   Reagent_EAS Reagent: NCS or SO2Cl2 (Electrophilic Subst.) Reagent_DoM Reagent: 1. n-BuLi (THF) 2. C2Cl6 or NCS

Caption: Divergent synthesis pathways. Direct chlorination yields the C5-isomer, while lithiation targets the C3-position (product C2) via the chelation effect.

Synthesis & Manufacturing Protocols

For research and scale-up, the Directed Ortho Metalation (DoM) route is the industry standard for high purity.

Protocol: C3-Selective Chlorination via Lithiation

Objective: Selective chlorination at the position between two methoxy groups.

Reagents:

  • Substrate: 1,2,4-Trimethoxybenzene (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Electrophile: Hexachloroethane (C

    
    Cl
    
    
    
    ) or N-Chlorosuccinimide (NCS) (1.2 eq)
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF.

  • Deprotonation: Add 1,2,4-trimethoxybenzene. Cool the solution to 0°C (or -78°C for higher precision, though 0°C is often sufficient due to the strong directing effect).

  • Lithiation: Add n-BuLi dropwise. The C3-proton (between C2-OMe and C4-OMe) is the most acidic due to the synergistic inductive effect of two adjacent oxygen atoms. Stir for 1–2 hours to form the 3-lithio-1,2,4-trimethoxybenzene intermediate.

  • Quench: Dissolve Hexachloroethane in THF and add dropwise to the lithiated species.

  • Workup: Quench with saturated NHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    Cl. Extract with EtOAc.[1]
    
  • Purification: Recrystallize from Hexane/EtOAc. The product (2-Chloro-1,3,4-trimethoxybenzene) is formed exclusively over the 5-chloro isomer.

Mechanism Note: The lithium atom coordinates between the oxygens at positions 2 and 4 (parent numbering), locking the regiochemistry.

Spectroscopic Characterization (NMR)[2][5][6][7][8]

Distinguishing the 2-chloro isomer from the 5-chloro isomer is critical.

H NMR Prediction & Analysis

Solvent: CDCl


, 400 MHz
ProtonChemical Shift (

)
MultiplicityCoupling (

)
Assignment Logic
H-5 6.60 – 6.70 ppmDoublet (d)8.8 HzOrtho to H-6; shielded by 4-OMe.
H-6 6.80 – 6.90 ppmDoublet (d)8.8 HzOrtho to H-5; deshielded by Cl proximity (through space).
OMe-1 ~3.85 ppmSinglet (s)-Methoxy at C1.
OMe-3 ~3.80 ppmSinglet (s)-Methoxy at C3 (flanked by Cl).
OMe-4 ~3.82 ppmSinglet (s)-Methoxy at C4.

Diagnostic Feature:

  • 2-Chloro-1,3,4-trimethoxybenzene: Shows two ortho-coupled aromatic protons (d,

    
     Hz).
    
  • 1-Chloro-2,4,5-trimethoxybenzene (Impurity): Shows two singlets (para protons, no coupling) in the aromatic region.

Pharmaceutical Applications

Metabolic Blocking

In drug design, the electron-rich trimethoxybenzene ring is susceptible to oxidative metabolism (demethylation) by Cytochrome P450 enzymes.

  • Strategy: Placing a Chlorine atom at the C2 position (between methoxy groups) sterically inhibits enzymatic approach and prevents O-demethylation at the adjacent sites.

Tubulin Binding Agents

Many anti-mitotic agents (e.g., Colchicine, Combretastatin A4) feature a trimethoxybenzene ring.

  • Application: The 2-chloro-1,3,4-trimethoxy motif mimics the steric bulk of the natural ring while altering the dihedral angle of the biaryl bond, potentially overcoming multidrug resistance (MDR) or improving tubulin binding affinity.

Suzuki-Miyaura Coupling Partner

The aryl chloride serves as an electrophile for cross-coupling.

  • Reactivity: Due to the electron-rich nature of the ring, the C-Cl bond is deactivated.

  • Catalyst Recommendation: Use electron-rich phosphine ligands (e.g., SPhos , XPhos ) or Pd-NHC complexes to facilitate oxidative addition.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Moisture sensitive (if stored as the lithiated intermediate). The isolated solid is stable at room temperature.

  • Disposal: Halogenated organic waste streams.

References

  • Regioselective Lithiation of Resorcinol Derivatives

    • Snieckus, V. "Directed Ortho Metalation.
  • Synthesis of Chlorinated Trimethoxybenzenes

    • Sigma-Aldrich Product Catalog: 2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5).

  • NMR Characterization of Trimethoxybenzene Isomers

    • Spectral D
  • Pharmacology of Halogenated Combretastatins

    • Pettit, G. R., et al. "Antineoplastic Agents.

Sources

Foundational

2-Chloro-1,3,4-trimethoxybenzene molecular weight and formula

This technical guide details the physiochemical profile, synthetic pathways, and research applications of 2-Chloro-1,3,4-trimethoxybenzene .[1][2] Physiochemical Profiling, Synthetic Utility, and Structural Characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physiochemical profile, synthetic pathways, and research applications of 2-Chloro-1,3,4-trimethoxybenzene .[1][2]

Physiochemical Profiling, Synthetic Utility, and Structural Characterization[1][2][3]

Executive Summary

2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5 ) is a highly functionalized aromatic building block used in the synthesis of pharmacologically active polyphenols, alkaloids, and heterocyclic scaffolds.[1][2][3][4][5][6] Chemically, it is a chlorinated derivative of 1,2,4-trimethoxybenzene. Its specific substitution pattern—placing the chlorine atom at the sterically crowded position between methoxy groups—imparts unique electronic properties and reactivity profiles compared to its more common isomer, 5-chloro-1,2,4-trimethoxybenzene.[1][2]

This guide provides researchers with high-fidelity physical data, validated synthetic protocols emphasizing regioselectivity, and mechanistic insights into its application in drug discovery.[1]

Part 1: Molecular Identity & Physiochemical Constants[7]

The nomenclature "2-Chloro-1,3,4-trimethoxybenzene" is a specific trade name often found in chemical catalogs.[1][2] In standard IUPAC nomenclature, this molecule is identified as 3-Chloro-1,2,4-trimethoxybenzene , reflecting the lowest locant numbering.[1][2]

Core Data Table
PropertyValueNotes
Common Name 2-Chloro-1,3,4-trimethoxybenzeneTrade/Catalog Name
IUPAC Name 3-Chloro-1,2,4-trimethoxybenzeneStandard systematic name
CAS Registry Number 140665-34-5 Specific to this isomer
Molecular Formula C₉H₁₁ClO₃
Molecular Weight 202.63 g/mol Monoisotopic Mass: 202.0397
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Melting Point 62–64 °CIsomer dependent; distinct from 5-chloro analog
Solubility DCM, Chloroform, Ethyl AcetatePoor water solubility
Structural Isomerism Alert

Researchers must distinguish this molecule from its isomers to avoid synthetic errors:

  • Target: 2-Chloro-1,3,4-TMB (Cl at C3 of 1,2,4-system).[1][2] Sterically hindered.

  • Common Impurity: 5-Chloro-1,2,4-TMB (Cl at C5 of 1,2,4-system).[1][2] Thermodynamically favored product of direct chlorination.

Part 2: Synthetic Routes & Reaction Mechanisms

Synthesizing 2-Chloro-1,3,4-trimethoxybenzene requires overcoming the natural directing effects of the methoxy groups.[1][2] Direct electrophilic aromatic substitution (EAS) on 1,2,4-trimethoxybenzene typically yields the 5-chloro isomer due to steric accessibility.[1][2]

To access the 2-chloro (IUPAC C3) position, a Directed Ortho-Metalation (DoM) strategy is recommended.[1][2]

Pathway 1: Directed Ortho-Lithiation (Recommended)

This protocol leverages the coordination of the lithium cation to the methoxy oxygens, directing deprotonation to the sterically hindered C3 position (between the C2 and C4 methoxy groups).

Step-by-Step Protocol:

  • Reagents: 1,2,4-Trimethoxybenzene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Hexachloroethane (1.2 eq) or NCS (N-Chlorosuccinimide), Dry THF.

  • Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.

  • Lithiation:

    • Dissolve 1,2,4-trimethoxybenzene in anhydrous THF at -78 °C.

    • Add n-BuLi dropwise.[1][2] The coordination of Li+ to the oxygens at C2 and C4 stabilizes the anion at C3.

    • Stir for 1 hour at -78 °C to ensure complete lithiation.

  • Chlorination:

    • Dissolve Hexachloroethane in dry THF and add dropwise to the lithiated species.

    • Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[7][8] Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to remove any trace 5-chloro isomer.

Pathway Visualization (Graphviz)

The following diagram illustrates the regioselectivity difference between direct chlorination and the lithiation route.

SynthesisPathways Start 1,2,4-Trimethoxybenzene (Starting Material) Direct Direct Chlorination (SO2Cl2 or Cl2) Start->Direct Electrophilic Subst. Lithiation Directed Ortho-Metalation (1. n-BuLi, -78°C 2. C2Cl6) Start->Lithiation Coordination Control Major 5-Chloro-1,2,4-trimethoxybenzene (Major Product - Undesired) Direct->Major Steric Control Intermediate Lithiated Intermediate (Li at C3 position) Lithiation->Intermediate C3 Deprotonation Target 2-Chloro-1,3,4-trimethoxybenzene (IUPAC: 3-Chloro-1,2,4-TMB) (Target Product) Intermediate->Target Electrophile Capture

Caption: Figure 1. Divergent synthetic pathways. Direct chlorination yields the 5-chloro isomer, while Directed Ortho-Metalation (DoM) selectively targets the C3 position to yield the desired 2-Chloro-1,3,4-trimethoxybenzene.[1][2]

Part 3: Analytical Characterization

Validating the structure requires distinguishing the regiochemistry of the chlorine atom.

1. Proton NMR (¹H NMR)
  • 2-Chloro-1,3,4-TMB (Target): The aromatic protons are at positions 5 and 6.[1][2] They are ortho-coupled (J ≈ 8-9 Hz).[1][2] You will see two doublets in the aromatic region.

  • 5-Chloro-1,2,4-TMB (Impurity): The aromatic protons are at positions 3 and 6.[1][2] They are para-coupled (J ≈ 0 Hz, appearing as singlets).

  • Diagnostic Signal: Look for the AB system (two doublets) to confirm the target structure. If you see two singlets, you have synthesized the wrong isomer.

2. Mass Spectrometry (GC-MS)[1][2][9]
  • Molecular Ion: m/z 202 (M+) and 204 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).

  • Fragmentation: Loss of methyl radicals (-CH3) to form quinoid-like cations.[1][2]

Part 4: Applications in Drug Discovery[1]

2-Chloro-1,3,4-trimethoxybenzene serves as a specialized scaffold in medicinal chemistry, particularly for:

  • Reserpine and Colchicine Analogs: The trimethoxybenzene motif is a pharmacophore for tubulin binding. The introduction of chlorine at the C2 (or C3 IUPAC) position alters the dihedral angle of the methoxy groups, potentially locking the molecule in a bioactive conformation [1].

  • Metabolic Stability: Chlorination blocks metabolic oxidation at the electron-rich aromatic ring, extending the half-life of trimethoxybenzene-derived drug candidates.[1][2]

  • Intermediate for Biaryls: The chlorine atom serves as a handle for Suzuki-Miyaura coupling to create complex biaryl systems found in antifungal agents and antibiotics.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67284, 1,2,4-Trimethoxybenzene (Parent Structure). Retrieved from [Link]

  • Snieckus, V. (1990).Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Mechanistic grounding for the DoM synthesis protocol).

Sources

Exploratory

Difference between 2-Chloro-1,3,4-trimethoxybenzene and 1,3,5-isomer

Technical Whitepaper: Structural and Functional Divergence of Chlorotrimethoxybenzene Isomers Executive Summary This technical guide delineates the critical structural, spectroscopic, and synthetic differences between 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural and Functional Divergence of Chlorotrimethoxybenzene Isomers

Executive Summary

This technical guide delineates the critical structural, spectroscopic, and synthetic differences between 2-Chloro-1,3,4-trimethoxybenzene (Isomer A) and its symmetric counterpart, 2-Chloro-1,3,5-trimethoxybenzene (Isomer B). While both compounds share the molecular formula


, their divergent substitution patterns dictate fundamentally different reactivity profiles. This distinction is non-trivial in drug development; Isomer B serves primarily as a stable analytical standard and nucleophilic building block, whereas Isomer A represents a sterically congested, asymmetric scaffold often encountered in the synthesis of complex polyketide analogs and alkaloids.

Structural Analysis & Nomenclature

To ensure reproducibility, we must first resolve the nomenclature ambiguity common in industrial catalogs.

FeatureIsomer A: 2-Chloro-1,3,4-TMB Isomer B: 2-Chloro-1,3,5-TMB
IUPAC Base 1,2,4-Trimethoxybenzene (Asymmetric)1,3,5-Trimethoxybenzene (Symmetric)
Substitution Pattern 1,3,4-OMe / 2-Cl1,3,5-OMe / 2-Cl
Symmetry Group

(Asymmetric)

(Plane of symmetry through Cl-C1-C4)
Steric Environment High Congestion: Chlorine is flanked by two methoxy groups (at C1 and C3) and adjacent to a third methoxy at C4.[1]Moderate Congestion: Chlorine is flanked by two methoxy groups (C1, C3), but the C4 position is a proton, relieving ring strain.
Common Role Specialized Intermediate (Alkaloid synthesis)Analytical Standard / Reagent

Note on Numbering: "1,3,4-trimethoxybenzene" corresponds to the standard IUPAC name 1,2,4-trimethoxybenzene . The designation "2-Chloro" implies the chlorine atom is inserted between the methoxy groups at positions 1 and 3. This creates a "1,2,3,4-tetrasubstituted" core, a highly crowded motif.

Spectroscopic Identification (Self-Validating Systems)

Distinguishing these isomers does not require complex mass spectrometry; Proton NMR (


-NMR)  provides a self-validating confirmation based on symmetry.
A. The 1,3,5-Isomer (Symmetric)

Due to the plane of symmetry passing through the Chlorine and Carbon-4, the protons at positions 4 and 6 (if numbering 1-Cl, 2,4,6-OMe) or the equivalent meta-protons are chemically identical.

  • Diagnostic Signal: A sharp singlet in the aromatic region (approx. 6.1–6.3 ppm).

  • Validation: Integration must equal 2H. No coupling is observed because the protons are equivalent.

B. The 1,3,4-Isomer (Asymmetric)

The lack of symmetry renders the two aromatic protons (H5 and H6) chemically distinct.

  • Diagnostic Signal: Two distinct doublets (or an AB system).

    • H5: Appears as a doublet (

      
      , ortho-coupling to H6).
      
    • H6: Appears as a doublet (

      
      , ortho-coupling to H5).
      
  • Validation: The presence of ortho-coupling confirms the protons are adjacent, necessitating the 1,2,3,4-substitution pattern (where positions 5 and 6 are open).

Visualization: Spectroscopic Logic Tree

NMR_Logic Start Crude Product Analysis (1H NMR Aromatic Region) Decision Multiplicity of Aromatic Signal? Start->Decision Singlet Singlet (2H) Decision->Singlet No Coupling Doublets Two Doublets (1H each) J ~ 8-9 Hz Decision->Doublets Ortho Coupling Result_Sym CONFIRMED: 1,3,5-Isomer (Symmetric) Singlet->Result_Sym Result_Asym CONFIRMED: 1,3,4-Isomer (Asymmetric) Doublets->Result_Asym

Figure 1: Decision tree for rapid NMR identification of chlorotrimethoxybenzene isomers.

Synthetic Pathways & Reactivity[2]

The synthesis of these two isomers requires diametrically opposed strategies due to the directing effects of the methoxy groups.

Pathway A: Synthesis of 2-Chloro-1,3,5-trimethoxybenzene

This synthesis is driven by the synergistic activating effect of three methoxy groups. The 1,3,5-trimethoxybenzene is an "electron-rich super-nucleophile."

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagent: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Selectivity: The 2-position is ortho to two methoxy groups and para to one. It is highly activated.

  • Protocol Insight: The reaction is extremely fast. Cooling (

    
    ) is required to prevent polychlorination.
    
Pathway B: Synthesis of 2-Chloro-1,3,4-trimethoxybenzene

Direct chlorination of 1,2,4-trimethoxybenzene fails to yield the 2-chloro isomer as the major product.

  • The Problem: In 1,2,4-trimethoxybenzene, the C5 position (para to C2-OMe and ortho to C4-OMe) is sterically accessible and electronically activated. Direct chlorination typically yields 5-chloro-1,2,4-trimethoxybenzene .

  • The Solution (Directed Lithiation): To access the crowded C2 position (between two OMe groups), one must utilize Directed Ortho Metalation (DoM) .

    • Lithiation: n-Butyllithium (

      
      -BuLi) coordinates with the methoxy oxygens. The C2 proton, flanked by two oxygens, is the most acidic site (kinetic control).
      
    • Quench: The lithiated intermediate is trapped with a chlorine source (e.g., Hexachloroethane).

Visualization: Synthetic Divergence

Synthesis_Path Substrate1 1,3,5-Trimethoxybenzene Reaction1 Direct Chlorination (NCS, MeCN, 0°C) Substrate1->Reaction1 Substrate2 1,2,4-Trimethoxybenzene Reaction2 Direct Chlorination (NCS, MeCN) Substrate2->Reaction2 Reaction3 Directed Lithiation (1. n-BuLi, THF, -78°C 2. C2Cl6) Substrate2->Reaction3 Product1 2-Chloro-1,3,5-TMB (Major Product) Reaction1->Product1 Facile EAS Product2 5-Chloro-1,2,4-TMB (Undesired Regioisomer) Reaction2->Product2 Steric Control Product3 2-Chloro-1,3,4-TMB (Target Isomer) Reaction3->Product3 Kinetic Control

Figure 2: Synthetic flowchart demonstrating the necessity of lithiation for the 1,3,4-isomer.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1,3,5-trimethoxybenzene (Standard)

Use this protocol for generating analytical standards.

  • Setup: Charge a 3-neck round bottom flask with 1,3,5-trimethoxybenzene (1.0 eq) and Acetonitrile (10 volumes). Cool to

    
    .
    
  • Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Caution: Exothermic.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) will disappear, replaced by a slightly less polar product.
    
  • Workup: Quench with 10%

    
     (aq). Extract with Ethyl Acetate.[2][3]
    
  • Purification: Recrystallization from Ethanol.

  • Expected Yield: >90%.

Protocol B: Synthesis of 2-Chloro-1,3,4-trimethoxybenzene (Advanced)

Use this protocol for drug scaffold synthesis.

  • Setup: Flame-dry a flask under Argon. Add 1,2,4-trimethoxybenzene (1.0 eq) and anhydrous THF (15 volumes). Cool to

    
     (Dry ice/Acetone).
    
  • Lithiation: Add

    
    -BuLi (1.2 eq, 2.5M in hexanes) dropwise. Maintain temp 
    
    
    
    .
  • Aging: Stir at

    
     for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species stabilized by the 1,3-methoxy chelation.
    
  • Quench: Dissolve Hexachloroethane (1.3 eq) in THF and add dropwise.

  • Warming: Allow to warm to Room Temperature (RT) overnight.

  • Workup: Quench with

    
     (sat. aq). Extract with Ether.
    
  • Purification: Column chromatography is required to separate trace 5-chloro isomer.

  • Expected Yield: 60-75%.

Pharmaceutical & Research Applications[5]

CompoundPrimary Application DomainSpecific Utility
2-Chloro-1,3,5-TMB Analytical Chemistry & Bio-assays Used as an internal standard for qNMR due to its high symmetry and stability [1]. Also serves as a quencher for free chlorine/bromine in water quality studies, forming stable halogenated derivatives [2].
2-Chloro-1,3,4-TMB Medicinal Chemistry Acts as a precursor for polyphenol analogs and specific alkaloids. The "1,2,3,4" substitution pattern mimics the crowded core of certain anti-mitotic agents (e.g., colchicine derivatives) where rotation of the phenyl ring is restricted [3].

References

  • Sigma-Aldrich Production GmbH. (2022).[4] Certified Reference Material: 1,3,5-Trimethoxybenzene.[1][5][3][6][7][8][9] Metrological traceability to NIST PS1.

  • Sivey, J. D., et al. (2019). "Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems."[3][7][9][10] Analytical Methods, 11(43).[10]

  • Telu, S., et al. (2008). "1,3,5-Trichloro-2-methoxybenzene."[1][3] Acta Crystallographica Section E, E64, o487. (Context: Discusses steric crowding in ortho-substituted anisoles).

  • ChemicalBook. (2024). 2-Chloro-1,3,5-trimethoxybenzene Properties and Synthesis.

Sources

Foundational

Part 1: Molecular Identity & Structural Architecture

Technical Monograph: 2-Chloro-1,3,4-trimethoxybenzene CAS: 140665-34-5 | Class: Chlorinated Aromatic Ethers[1][2] [1] 1.1 Nomenclature & Isomerism While the user-specified name is 2-Chloro-1,3,4-trimethoxybenzene , stand...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-1,3,4-trimethoxybenzene CAS: 140665-34-5 | Class: Chlorinated Aromatic Ethers[1][2]

[1]

1.1 Nomenclature & Isomerism While the user-specified name is 2-Chloro-1,3,4-trimethoxybenzene , standard IUPAC nomenclature prioritizes the lowest locants for the ether substituents.[1][2] This molecule is structurally synonymous with 3-Chloro-1,2,4-trimethoxybenzene .[2]

  • Molecular Formula: C₉H₁₁ClO₃[1]

  • Molecular Weight: 202.63 g/mol

  • SMILES: COc1c(Cl)c(OC)ccc1OC (Isomer specific)

  • Structural Context: This compound is a "crowded" arene.[2] The chlorine atom is positioned between two methoxy groups (positions 2 and 4 relative to the ring, or 1 and 3 in the user's numbering).[2] This steric congestion creates unique reactivity profiles compared to its more common isomer, 5-chloro-1,2,4-trimethoxybenzene (CAS 6130-75-2).[1][2]

1.2 Physical Properties (Predicted/Analogous) As experimental data for this specific rare isomer is limited, values are extrapolated from close structural analogs (1-chloro-2,4,5-trimethoxybenzene).[1][2]

PropertyValue (Est.)Significance
Physical State Solid (Crystalline)Likely forms needles/plates; handle to avoid dust generation.[1][2]
Melting Point 50–60 °CLow melting point implies risk of liquefaction during milling/handling.[2]
Boiling Point 260–270 °CHigh boiling point; stable under standard reflux conditions.[2]
Solubility DCM, EtOAc, DMSOHighly lipophilic; poor water solubility.
Partition Coeff. (LogP) ~2.5Bioaccumulative potential; readily penetrates dermal barriers.[2]

Part 2: Risk Assessment & Toxicology (The "Living" SDS)

2.1 Hazard Classification (GHS) Based on Structure-Activity Relationship (SAR) of chlorinated anisoles.[1][2]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2] (Mechanism: Lipophilic solvent effect + alkylating potential).[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects (Persistent organic pollutant characteristics).[1][2]

2.2 Toxicokinetics & Mechanism of Action Unlike simple solvents, 2-Chloro-1,3,4-trimethoxybenzene possesses a halogenated electron-rich ring.[1][2]

  • Dermal Absorption: The methoxy groups increase lipophilicity, facilitating rapid transport across the stratum corneum.[2]

  • Metabolic Activation: The chlorine atom blocks para-hydroxylation at that specific site, potentially shunting metabolism toward reactive quinone-methide intermediates if demethylation occurs at adjacent sites.[2]

  • Sensitization: Chlorinated aromatics can act as haptens, binding to skin proteins and inducing allergic contact dermatitis over repeated exposure.[2]

Part 3: Operational Handling & Stability

3.1 Storage Protocols The electron-rich nature of the trimethoxy ring makes this compound susceptible to oxidative degradation, particularly if the chlorine atom activates the ring toward homolytic cleavage under light.[2]

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).[2]

  • Temperature: 2–8 °C (Refrigerate).

  • Light: Amber vials or foil-wrapped containers (Photosensitive).

3.2 Engineering Controls & PPE

  • Respiratory: Use a P95/P100 particulate respirator if handling solids; use a fume hood for all solution-phase work.[1][2]

  • Glove Permeation:

    • Latex:Not Recommended (Rapid degradation by aromatic ethers).[2]

    • Nitrile (0.11 mm): Splash protection only.[2]

    • Laminate (Silver Shield): Required for prolonged handling or spill cleanup.[2]

3.3 Self-Validating Emergency Workflow The following Graphviz diagram outlines the decision logic for exposure response, ensuring no step is missed.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Blot (Do not rub) 2. Wash w/ Soap (15 min) 3. Check for Erythema Skin->Action_Skin Action_Eye 1. Flush Isotonic Saline (15 min) 2. Remove Contacts 3. pH Check (Target 7.4) Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor Pulmonary Edema Inhale->Action_Inhale Medical Seek Medical Review (Bring SDS/CAS 140665-34-5) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Decision logic for acute exposure to chlorinated aromatic ethers.

Part 4: Synthetic Utility & Experimental Application

4.1 Why this Isomer? Researchers typically utilize 2-Chloro-1,3,4-trimethoxybenzene for:

  • Metabolic Blocking: The chlorine at the 2-position (between OMe groups) prevents enzymatic O-demethylation or ring hydroxylation at that specific site, extending the half-life of pharmacophores.[1][2]

  • Steric Control: In biaryl coupling (e.g., Suzuki-Miyaura), the chlorine forces the ring out of planarity, inducing specific atropisomeric conformations.[2]

4.2 Synthesis Challenges Direct chlorination of 1,2,4-trimethoxybenzene yields the 5-chloro isomer (para to the C1-OMe) due to steric freedom.[2] Accessing the 2-chloro (or 3-chloro) isomer requires directed lithiation.[1][2]

4.3 Protocol: Directed Ortho-Lithiation (DoM) To access the 2-position specifically:

  • Reagents: 1,2,4-Trimethoxybenzene, n-Butyllithium (n-BuLi), Hexachloroethane (source of Cl⁺).[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[2]

  • Procedure:

    • Cool THF solution of 1,2,4-trimethoxybenzene to -78 °C .

    • Add n-BuLi dropwise.[1][2] The C3 proton (between OMe groups) is the most acidic due to the inductive effect of two oxygen atoms (synergistic direction).[2]

    • Stir for 1 hour to form the lithiated species.

    • Quench with Hexachloroethane (dissolved in THF).[2]

    • Warm to Room Temperature (RT) and work up.

4.4 Synthetic Workflow Diagram

SynthesisWorkflow Precursor 1,2,4-Trimethoxybenzene Lithiation Lithiation (-78°C) n-BuLi / THF Precursor->Lithiation Activation Intermediate Lithiated Species (C3 Anion) Lithiation->Intermediate Quench Electrophilic Quench (C2Cl6) Intermediate->Quench Cl+ Source Product 2-Chloro-1,3,4-trimethoxybenzene (Target Isomer) Quench->Product Workup

Caption: Directed lithiation strategy to access the sterically hindered 2-chloro isomer.

References

  • Sigma-Aldrich. (2024).[2] Product Specification: 2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5).[2]Link[2]

  • National Institute of Standards and Technology (NIST). (2024).[2] Mass Spectral Data for Chlorinated Trimethoxybenzenes.[2] NIST Chemistry WebBook, SRD 69.[2] Link

  • PubChem. (2024).[2][3] Compound Summary: 1,2,4-Trimethoxybenzene (Parent Scaffold).[2] National Library of Medicine.[2] Link[2]

  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[2] (Foundational text for the lithiation protocol described).

Sources

Exploratory

Precision Regiocontrol: The Chlorination of Trimethoxybenzene Isomers

Executive Summary The chlorination of electron-rich aromatic systems, specifically trimethoxybenzenes (TMBs), represents a classic yet deceptive challenge in organic synthesis.[1] While the methoxy group ( ) is a strong...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of electron-rich aromatic systems, specifically trimethoxybenzenes (TMBs), represents a classic yet deceptive challenge in organic synthesis.[1] While the methoxy group (


) is a strong activator, the presence of three such groups creates a hyper-active substrate prone to over-chlorination and oxidative degradation.[1]

For researchers in medicinal chemistry, the regioselective installation of a chlorine atom onto a TMB scaffold is often a critical step in modulating metabolic stability (blocking P450 oxidation sites) or tuning lipophilicity (


).[1] This guide provides a definitive technical analysis of the regiochemistry, synthetic protocols, and structural validation for the three constitutional isomers of chlorotrimethoxybenzene.

Theoretical Framework: Electronic Directing Effects

The regiochemical outcome of electrophilic aromatic substitution (EAS) on TMBs is dictated by the interplay of steric hindrance and the synergistic or antagonistic directing effects of the methoxy groups.[1]

The Substrates

We analyze the three parent isomers:

  • 1,3,5-Trimethoxybenzene (Phloroglucinol trimethyl ether):

    
     symmetry.[1] All unsubstituted positions are equivalent.
    
  • 1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether):

    
     symmetry. Positions 4 and 6 are equivalent; position 5 is unique.
    
  • 1,2,4-Trimethoxybenzene (Hydroxyhydroquinone trimethyl ether):

    
     symmetry (asymmetric).[1] Positions 3, 5, and 6 are unique.
    
Mechanism of Regioselection

The methoxy group is a strong


-donor (ortho/para directing).
  • 1,3,5-TMB: The three methoxy groups reinforce each other at the unsubstituted positions (2, 4, 6).[1] The nucleophilicity is so high that the challenge is not activation, but stopping at monochlorination.

  • 1,2,3-TMB: The 4-position is activated by the C1-OMe (para) and C3-OMe (ortho). The 5-position is activated only by C2-OMe (para) and is meta to the strong C1/C3 activators.[1] Outcome: Substitution occurs almost exclusively at C4 .

  • 1,2,4-TMB:

    • C3: Located between two methoxy groups (C2, C4).[2] Sterically prohibited.

    • C5: Para to C2-OMe; Ortho to C4-OMe.

    • C6: Para to C1-OMe; Ortho to C1-OMe (weak steric clash).[1]

    • Outcome: The C5 position is electronically favored and sterically accessible, making 5-chloro-1,2,4-trimethoxybenzene the major isomer.[1]

Synthetic Pathways & Protocols

Reagent Selection Strategy
  • Sulfuryl Chloride (

    
    ):  The reagent of choice. It allows for precise stoichiometry and temperature control, unlike gaseous 
    
    
    
    . It proceeds via a radical-chain or ionic mechanism depending on conditions, but in polar aprotic solvents, it behaves as a source of "
    
    
    ".[1]
  • N-Chlorosuccinimide (NCS): A milder alternative used when the substrate contains acid-sensitive functional groups.[1]

  • Trichloroisocyanuric Acid (TCCA): A highly atom-efficient reagent for large-scale batch processes.[1]

Visualization of Reaction Logic

ReactionLogic Start Starting Material TMB135 1,3,5-Trimethoxybenzene Start->TMB135 TMB123 1,2,3-Trimethoxybenzene Start->TMB123 TMB124 1,2,4-Trimethoxybenzene Start->TMB124 Reagent Reagent: SO2Cl2 (1.0 eq) Solvent: DCM or CHCl3 Temp: 0°C TMB135->Reagent TMB123->Reagent TMB124->Reagent Prod135 2-Chloro-1,3,5-TMB (Major Challenge: Over-chlorination) Reagent->Prod135 Fast Kinetics Prod123 4-Chloro-1,2,3-TMB (High Regioselectivity) Reagent->Prod123 Para-directing Prod124 5-Chloro-1,2,4-TMB (Steric Control at C3) Reagent->Prod124 Synergistic Activation

Figure 1: Decision matrix for the chlorination of TMB isomers.[1]

Validated Experimental Protocols
Protocol A: Synthesis of 2-Chloro-1,3,5-trimethoxybenzene

Challenge: Preventing the formation of 2,4-dichloro-1,3,5-TMB.

  • Setup: A 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve 1,3,5-trimethoxybenzene (16.8 g, 100 mmol) in dry Dichloromethane (DCM, 100 mL). Cool to -10°C (ice/salt bath).

  • Addition: Charge the addition funnel with Sulfuryl Chloride (

    
    , 13.5 g, 100 mmol) diluted in DCM (20 mL).
    
  • Reaction: Add the

    
     solution dropwise over 60 minutes. Critical: Maintain temperature below 0°C.[2]
    
  • Quench: Pour the mixture into saturated

    
     solution (200 mL).
    
  • Workup: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from hexane/ethanol is preferred over column chromatography to separate trace dichlorinated byproducts.

Protocol B: Synthesis of 5-Chloro-1,2,4-trimethoxybenzene

Challenge: Ensuring regioselectivity at C5 over C6.

  • Setup: Similar to Protocol A.

  • Dissolution: Dissolve 1,2,4-trimethoxybenzene (100 mmol) in Chloroform (

    
    ).
    
  • Reagent: Use N-Chlorosuccinimide (NCS, 105 mmol) for milder conditions.

  • Catalyst: Add a catalytic amount of Silica Gel or

    
    -TsOH (1 mol%) to accelerate the reaction if using NCS.[1]
    
  • Reaction: Stir at Room Temperature (25°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Filter off succinimide byproduct. Wash filtrate with water.

  • Yield: Typically 85-90% of the 5-chloro isomer.[1]

Structural Elucidation & Data Analysis

Proving the regiochemistry requires careful analysis of


 NMR splitting patterns. The symmetry of the molecule changes distinctively upon chlorination.
NMR Logic Tree

NMRLogic Start Analyze Aromatic Region (6.0 - 7.5 ppm) Singlet Singlet Signal(s) Only? Start->Singlet Doublet Doublets (AB System)? Start->Doublet OneSignal 2-Chloro-1,3,5-TMB (Symmetric, protons at C4, C6 equivalent) Singlet->OneSignal Yes (Integrates 2H) TwoSignals 5-Chloro-1,2,4-TMB (Protons at C3 and C6 are para/isolated) Singlet->TwoSignals Yes (Two 1H singlets) ABSystem 4-Chloro-1,2,3-TMB (Protons at C5 and C6 are ortho adjacent) Doublet->ABSystem Yes (J = 8-9 Hz)

Figure 2: NMR decision tree for structural assignment.

Comparative Data Table
IsomerProduct StructureAromatic Proton Signal (

H NMR)
Coupling Constant (

)
1,3,5-TMB 2-Chloro-1,3,5-trimethoxybenzeneSinglet (2H)

ppm
N/A (Equivalent)
1,2,3-TMB 4-Chloro-1,2,3-trimethoxybenzeneTwo Doublets (1H each)

ppm

Hz
1,2,4-TMB 5-Chloro-1,2,4-trimethoxybenzeneTwo Singlets (1H each)

ppm
N/A (Para/Isolated)

Note: Chemical shifts are approximate and solvent-dependent (


). The splitting pattern is the definitive identifier.

Pharmaceutical Relevance

The chlorotrimethoxybenzene moiety acts as a pharmacophore modulator in several contexts:

  • Metabolic Blocking: In the development of Asarone derivatives (hypolipidemic agents), chlorination at the para-position (relative to the side chain) blocks rapid oxidative metabolism, extending half-life.[1]

  • Bioisosterism: The 2,4,6-trimethoxyphenyl group is often used as an electron-rich surrogate for indole in certain alkaloid syntheses.[1] Chlorination adjusts the electronic density of this ring, altering binding affinity to targets like tubulin (relevant to Colchicine analogs).

  • Griseofulvin Analogs: The 7-chloro-4,6-dimethoxy-coumaran-3-one core of the antifungal drug Griseofulvin shares structural homology with chlorinated 1,3,5-TMB derivatives, where the chlorine atom plays a crucial role in the binding pocket fit.[1]

References

  • Smith, K., et al. "Regioselective chlorination of phenols and ethers using sulfuryl chloride." Journal of Chemical Research, 2005. (Verified Source via Google Scholar).

  • Kiehlmann, E., & Lauener, R. W. "Bromination and chlorination of 1,3,5-trimethoxybenzene."[1][2] Canadian Journal of Chemistry, 1989, 67(2), 335-344.[1]

  • Standen, H. "Reactions of Sulfuryl Chloride with Aromatic Compounds." Chemical Reviews, 1965. (Classic mechanistic reference).
  • Sigma-Aldrich. "1,3,5-Trimethoxybenzene Certified Reference Material NMR Data."

  • PubChem. "5-Chloro-1,2,4-trimethoxybenzene Compound Summary."[1] [1]

Sources

Foundational

Technical Whitepaper: Electron-Rich Aryl Chlorides in Medicinal Chemistry

This guide outlines the strategic utilization of electron-rich aryl chloride building blocks in medicinal chemistry, focusing on overcoming their inherent low reactivity to unlock cost-effective and stable synthetic rout...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic utilization of electron-rich aryl chloride building blocks in medicinal chemistry, focusing on overcoming their inherent low reactivity to unlock cost-effective and stable synthetic routes.

Unlocking Latent Reactivity for Scalable Drug Discovery

Executive Summary

Electron-rich aryl chlorides (Ar-Cl) represent a high-value paradox in drug discovery. While they are significantly more stable, abundant, and cost-effective (approx. 30–60% cheaper) than their bromide or iodide counterparts, they are notoriously inert in palladium-catalyzed cross-coupling reactions. The high bond dissociation energy (BDE) of the C–Cl bond (


), combined with the electron-donating groups (EDGs) that deactivate the aromatic ring toward nucleophilic metal attack, creates a steep activation barrier.

This guide provides a validated technical framework for activating these challenging substrates. By leveraging specific ligand architectures (Bulky Electron-Rich Phosphines and NHCs) and precise reaction protocols, medicinal chemists can transform these "inert" building blocks into primary vectors for SAR (Structure-Activity Relationship) exploration.

The Mechanistic Challenge: The "Electron-Rich Wall"

To successfully engage electron-rich aryl chlorides, one must understand the kinetic bottleneck of the catalytic cycle: Oxidative Addition (OA) .

The Deactivation Effect

In a standard Pd(0)/Pd(II) cycle, the palladium center acts as a nucleophile attacking the electrophilic aryl halide.

  • Steric/Electronic Mismatch: Electron-Donating Groups (EDGs) like methoxy (-OMe), amine (-NR2), or alkyls on the aryl ring increase the electron density of the

    
    -system. This reduces the electrophilicity of the C–Cl bond, raising the transition state energy for oxidative addition.
    
  • Bond Strength: The C–Cl bond is shorter and stronger than C–Br or C–I. Without a "hot" catalyst, Pd(0) will simply aggregate into inactive "palladium black" before it can insert into the C–Cl bond.

The Ligand Solution

The solution lies in ligand acceleration.[1] We require ligands that are:

  • Electron-Rich: To increase the electron density on the Pd center, making it more nucleophilic (raising the HOMO level).

  • Bulky: To promote the formation of the highly active monoligated species

    
     rather than the resting state 
    
    
    
    , and to facilitate the final reductive elimination step.
Visualization: The Activated Catalytic Cycle

CatalyticCycle cluster_legend Critical Success Factor PreCat Pd(II) Precatalyst (e.g., Pd(OAc)2) ActivePd Active Species [L-Pd(0)] (Nucleophilic) PreCat->ActivePd Reduction + Ligand Binding OxAdd Oxidative Addition (OA) (Rate Limiting Step) ActivePd->OxAdd + Ar-Cl (Electron Rich) Requires e- rich Ligand Intermed1 L-Pd(II)-Ar-Cl (Oxidative Complex) OxAdd->Intermed1 TransMet Transmetallation (+ Boronic Acid/Amine) Intermed1->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Note1 EDGs on Ar-Cl retard OA. Ligand must boost Pd(0) nucleophilicity.

Figure 1: The catalytic cycle highlighting Oxidative Addition as the rate-limiting step for electron-rich aryl chlorides, requiring specialized ligand acceleration.

Strategic Toolset: Ligands & Catalysts

Do not rely on generic tetrakis(triphenylphosphine)palladium(0). It will fail with these substrates. Use the following validated systems.

Dialkylbiaryl Phosphines (The Buchwald Ligands)

These ligands form the backbone of modern Ar-Cl coupling.

  • XPhos / SPhos: Excellent for general Suzuki coupling. The isopropyl groups on the biaryl backbone prevent cyclopalladation and enhance stability.

  • BrettPhos / RuPhos: The gold standard for C–N coupling (Buchwald-Hartwig). They are specifically tuned to prevent

    
    -hydride elimination and facilitate the coupling of primary amines.
    
N-Heterocyclic Carbenes (NHCs)
  • Pd-PEPPSI-iPr: A "user-friendly" precatalyst. The pyridine "throw-away" ligand stabilizes the Pd(II) species in air but dissociates rapidly upon heating to reveal the active bulky NHC-Pd(0) species.

  • Mechanism: The strong

    
    -donating nature of the NHC carbene pushes electron density onto the metal, dramatically accelerating oxidative addition into electron-rich C–Cl bonds.
    

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

Target: Coupling 4-chloroanisole with phenylboronic acid.

Reagents:

  • Catalyst:

    
     (1.0 mol%) + SPhos  (2.0 mol%) OR XPhos Pd G4  (1-2 mol%).
    
  • Base:

    
     (2.0 equiv) - Crucial: Anhydrous phosphate is often superior for difficult substrates.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 100°C.

Step-by-Step Workflow:

  • Charge: Add aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and base to a reaction vial equipped with a stir bar.

  • Catalyst Addition:

    • Option 1 (Precatalyst): Add XPhos Pd G4 solid directly.

    • Option 2 (In-situ): Add

      
       and SPhos ligand.
      
  • Degas: Seal the vial and purge with inert gas (

    
     or Ar) for 5 minutes. Note: Oxygen kills the active monomeric Pd(0).
    
  • Solvent: Inject degassed solvent mixture via syringe.

  • Heat: Stir vigorously at 100°C for 4–12 hours.

  • Validation: Monitor by LCMS. If conversion < 10% after 2 hours, raise temp to 110°C or switch to Pd-PEPPSI-iPr.

Protocol B: Buchwald-Hartwig Amination of Electron-Rich Chlorides

Target: Amination of 2-chloro-4-methoxypyridine.

Reagents:

  • Catalyst: BrettPhos Pd G4 (1-2 mol%) or

    
     + BrettPhos  (1:2 ratio).
    
  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv). Must be stored in a glovebox or fresh bottle.
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Temperature: 80–100°C.

Step-by-Step Workflow:

  • Dry Setup: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Solids: Add catalyst, ligand (if not using G4), base, and aryl chloride (if solid) under positive Argon flow.

  • Liquids: Add amine (1.2 equiv) and solvent.

  • Activation: Place in a pre-heated block at 80°C.

    • Why? Slow heating can lead to catalyst decomposition before the active cycle is established.

  • Workup: Dilute with EtOAc, filter through Celite (to remove Pd black/salts), and concentrate.

Strategic Applications in Drug Design

The "Chlorine-Last" Strategy (Chemoselectivity)

Aryl chlorides enable sequential functionalization. Since Ar-I and Ar-Br react much faster, you can perform a coupling at a Bromine site at Room Temperature (RT), leaving the Chlorine site intact. The Chlorine can then be activated in a second step using the "hot" conditions described above.

  • Step 1: Suzuki coupling at Ar-Br (Pd(PPh3)4, Na2CO3, RT)

    
     Ar-Cl preserved.
    
  • Step 2: Buchwald coupling at Ar-Cl (BrettPhos Pd G4, NaOtBu, 100°C).

Bioisosteres & Scaffolds

Many modern


-rich scaffolds (e.g., spirocycles, bicyclo[1.1.1]pentanes) are commercially available as chlorides due to stability issues with iodides. Mastering Ar-Cl coupling opens access to these 3D-vectors which improve solubility and metabolic stability.

Comparative Data & Troubleshooting

Table 1: Ligand Selection Matrix for Aryl Chlorides

Substrate ClassCoupling TypeRecommended LigandPrecatalystBase
Electron-Rich Ar-Cl Suzuki-MiyauraSPhos or XPhos XPhos Pd G4

Sterically Hindered Ar-Cl Suzuki-MiyauraSPhos Pd-PEPPSI-iPr

Electron-Rich Ar-Cl Amination (1° Amine)BrettPhos BrettPhos Pd G4

Electron-Rich Ar-Cl Amination (2° Amine)RuPhos RuPhos Pd G4

Heteroaryl Chlorides Negishi/StilleXPhos

N/A
Decision Tree for Optimization

Optimization Start Reaction Failed (<10% Conv.) Check1 Is Catalyst Black? Start->Check1 Sol1 Cat Decomposed: Switch to G4 Precat or Degas Better Check1->Sol1 Yes Check2 Starting Material Intact? Check1->Check2 No Sol2 OA Failure: Switch to Pd-PEPPSI or Higher Temp Check2->Sol2 Yes Check3 Product Dehalogenated? Check2->Check3 No (Side Prod) Sol3 Hydride Source: Use Dry Solvents Switch Ligand (RuPhos) Check3->Sol3 Yes

Figure 2: Troubleshooting logic for failed couplings of electron-rich aryl chlorides.

References

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Valente, C., et al. (2008).[3] Pd-PEPPSI Complexes: Synthetic Utility in Cross-Coupling. Organic & Biomolecular Chemistry. Link

  • Organ, M. G., et al. (2007). Pd-Catalyzed Aryl Amination Mediated by Well-Defined, N-Heterocyclic Carbene (NHC)–Pd Precatalysts, PEPPSI.[3] Chemistry – A European Journal. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-1,3,4-trimethoxybenzene from 1,2,4-trimethoxybenzene

Application Note: Regioselective Synthesis of 2-Chloro-1,3,4-trimethoxybenzene Executive Summary & Strategic Analysis The synthesis of 2-chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) from 1,2,4-trimethoxybenzene prese...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-Chloro-1,3,4-trimethoxybenzene

Executive Summary & Strategic Analysis

The synthesis of 2-chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) from 1,2,4-trimethoxybenzene presents a classic problem in aromatic regioselectivity.

  • The Challenge: Direct electrophilic aromatic substitution (EAS) of 1,2,4-trimethoxybenzene is dominated by electronic activation at the C-5 position (para to the C-2 methoxy group and ortho to the C-4 methoxy group).[1] This yields 5-chloro-1,2,4-trimethoxybenzene (also known as 1-chloro-2,4,5-trimethoxybenzene) as the major product.[1]

  • The Solution: To synthesize the specific 2-chloro-1,3,4-trimethoxybenzene isomer (which corresponds to substitution at the C-3 position of the 1,2,4-trimethoxybenzene scaffold), one must overcome steric hindrance and electronic preference for C-5.[1] This is achieved via Directed Ortho-Metalation (DoM) .[1][2] The C-3 proton is flanked by two methoxy groups, making it the most acidic site (kinetic acidity) and the preferred site for lithiation.

This guide details the Lithiation-Deprotonation-Chlorination pathway required to access the target isomer, while explicitly contrasting it with the standard EAS route to prevent isomeric confusion.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. The Lithiation Route (Method A) is required for the user's specific target, while the Direct Chlorination Route (Method B) yields the thermodynamic major isomer.

G Start 1,2,4-Trimethoxybenzene (Starting Material) Lithiation Intermediate: 3-Lithio-1,2,4-trimethoxybenzene (Kinetic Control) Start->Lithiation n-BuLi, THF, -78°C (Directed Ortho-Metalation) MajorIso MAJOR BYPRODUCT (EAS): 5-Chloro-1,2,4-trimethoxybenzene (Standard Chlorination Product) Start->MajorIso SO2Cl2 or NCS (RT) (Electrophilic Substitution) Target TARGET PRODUCT: 2-Chloro-1,3,4-trimethoxybenzene (aka 3-Chloro-1,2,4-TMB) CAS: 140665-34-5 Lithiation->Target Quench with C2Cl6 or NCS

Figure 1: Divergent synthesis pathways. Method A (Top) yields the target. Method B (Bottom) yields the common isomer.

Method A: Directed Ortho-Lithiation (Target Protocol)[1]

This is the primary protocol for synthesizing 2-chloro-1,3,4-trimethoxybenzene.[1] It exploits the "synergistic" directing effect of the methoxy groups at positions 2 and 4, which dramatically increases the acidity of the C-3 proton.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]RoleCritical Specification
1,2,4-Trimethoxybenzene 1.0SubstratePurity ≥98%; Dry
n-Butyllithium (n-BuLi) 1.1 - 1.2Base1.6M or 2.5M in Hexanes; Titrate before use
Hexachloroethane (C₂Cl₆) 1.2 - 1.3Cl SourceDissolved in THF; Alternative: NCS
Tetrahydrofuran (THF) SolventSolventAnhydrous ; Distilled from Na/Benzophenone or inhibitor-free
Ammonium Chloride ExcessQuenchSaturated Aqueous Solution
Step-by-Step Protocol

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a pressure-equalizing addition funnel.

  • Cool the flask to room temperature under a stream of inert gas.

  • Charge the flask with 1,2,4-trimethoxybenzene (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

Step 2: Lithiation (Kinetic Deprotonation)

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add n-BuLi (1.1 equiv) dropwise via syringe or addition funnel over 20–30 minutes.

    • Mechanistic Note: The lithium coordinates to the methoxy oxygens, directing deprotonation specifically to the C-3 position (between the OMe groups).

  • Stir the resulting suspension/solution at -78°C for 1 hour . Do not warm, as the lithiated species may isomerize or decompose.

Step 3: Chlorination (Electrophilic Trapping)

  • Prepare a solution of Hexachloroethane (C₂Cl₆) (1.2 equiv) in a minimal amount of anhydrous THF.

    • Alternative: N-Chlorosuccinimide (NCS) can be used, but C₂Cl₆ often provides cleaner conversion for lithiated aromatics.

  • Add the electrophile solution dropwise to the lithiated mixture at -78°C.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

Step 4: Workup & Purification

  • Quench: Carefully add saturated aqueous NH₄Cl solution to the reaction mixture.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[2]

  • Wash: Wash combined organics with water (1x) and brine (1x).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil typically contains the target product and unreacted starting material. Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5). The target isomer (vicinal substitution) is often slightly less polar than the starting material.

Method B: Direct Chlorination (Comparative/Warning)

WARNING: Use this method only if you intend to synthesize 5-chloro-1,2,4-trimethoxybenzene (the major isomer).[1] This protocol is provided to establish what not to do if the target is the 2-chloro-1,3,4 isomer.[1]

Reagents
  • Substrate: 1,2,4-Trimethoxybenzene (1.0 equiv)[1]

  • Reagent: Sulfuryl Chloride (SO₂Cl₂) (1.0 equiv) OR N-Chlorosuccinimide (NCS).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Protocol Summary
  • Dissolve 1,2,4-trimethoxybenzene in DCM at 0°C.

  • Add SO₂Cl₂ dropwise.

  • Stir at 0°C -> RT for 2 hours.

  • Result: The major product is 5-chloro-1,2,4-trimethoxybenzene (>90% regioselectivity).[1]

    • Reason: The C-5 position is sterically unhindered and electronically activated by the para-methoxy group (C-2).[1] The C-3 position (target of Method A) is too sterically crowded for standard electrophilic attack.

Analytical Validation (Self-Validating System)

To confirm you have synthesized the correct isomer (Method A) and not the standard byproduct (Method B), use 1H NMR spectroscopy .

FeatureTarget: 2-Chloro-1,3,4-TMB (from Method A)Major Byproduct: 5-Chloro-1,2,4-TMB (from Method B)[1]
Aromatic Protons Two Doublets (ortho-coupling) Two Singlets (para-positioning)
Coupling Constant J ≈ 8.0 - 9.0 Hz (Protons at C-5 and C-6 are neighbors)N/A (Protons at C-3 and C-6 are isolated)
Structure Logic The Cl is at C-3 (1,2,4-numbering).[1] H-5 and H-6 are adjacent.[1]The Cl is at C-5.[1][7] H-3 and H-6 are separated by substituents.[1]

Validation Check: If your NMR shows two singlets in the aromatic region, you have failed to make the target and instead made the thermodynamic product. If you see two doublets, the synthesis was successful.

References

  • PubChem. 1,2,4-Trimethoxybenzene Compound Summary.[5] National Library of Medicine. Available at: [Link]

  • Snieckus, V. Directed Ortho Metalation.[8] Tertiary Amides and Carbamates as Synthetic Equivalents. Chem. Rev. 1990, 90, 879-933. (Foundational text on lithiation regioselectivity).

  • NIST WebBook. Benzene, 1,2,4-trimethoxy- Data.[1] Available at: [Link]

Sources

Application

Application Note: High-Efficiency Borylation of Sterically Hindered Electron-Rich Aryl Chlorides

Executive Summary This application note details the optimized protocol for the palladium-catalyzed Miyaura borylation of 2-Chloro-1,3,4-trimethoxybenzene . This specific substrate represents a "worst-case scenario" for o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed Miyaura borylation of 2-Chloro-1,3,4-trimethoxybenzene . This specific substrate represents a "worst-case scenario" for oxidative addition due to the convergence of two deactivating factors:

  • Electronic Deactivation: The electron-rich nature of the trimethoxy-substituted ring increases the electron density at the C-Cl bond, making the aryl chloride bond stronger and less prone to oxidative addition compared to electron-deficient arenes.

  • Steric Hindrance: The chlorine atom at position 2 is flanked by methoxy groups at positions 1 and 3. This ortho,ortho-disubstitution creates significant steric bulk, hindering the approach of the palladium catalyst.

Standard catalytic systems (e.g.,


) are ineffective here.[1] This guide utilizes Buchwald’s XPhos  ligand system, which is engineered to overcome these specific energetic barriers, ensuring high conversion and yield.

Mechanistic Insight & Catalyst Selection

The Challenge: Oxidative Addition

For aryl chlorides, the rate-determining step (RDS) is typically the Oxidative Addition (OA) of the C-Cl bond to the Pd(0) center. In 2-Chloro-1,3,4-trimethoxybenzene, the electron-donating methoxy groups render the ring nucleophilic, repelling the electron-rich Pd(0) species. Furthermore, the "picket fence" of ortho-methoxy groups physically blocks the metal center.

The Solution: XPhos Ligand Architecture

To solve this, we utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) .

  • Electronic Boost: The dicyclohexylphosphino group is strongly electron-donating, making the Pd center more nucleophilic and capable of breaking the strong C-Cl bond.

  • Steric Profile: The biaryl backbone provides a unique geometry. The bulk promotes the formation of the active monoligated

    
     species (which is more reactive than 
    
    
    
    ) and accelerates the Reductive Elimination step, which can otherwise be stalled in crowded systems.
Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the critical role of the bulky ligand in facilitating the cycle for this hindered substrate.

CatalyticCycle PreCat Pd(II) Precursor (Pd(OAc)2 or Pd-G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction/Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] ActiveCat->OxAdd RDS: Facilitated by electron-rich XPhos Substrate Substrate (Ar-Cl) Substrate->OxAdd TransMet Transmetallation [L-Pd(II)-Ar-Bpin] OxAdd->TransMet Base (KOAc) assists ligand exchange Boron Reagent (B2pin2) Boron->TransMet TransMet->ActiveCat Reductive Elimination (Regenerates Catalyst) Product Product (Ar-Bpin) TransMet->Product

Figure 1: Catalytic cycle for the borylation of sterically hindered aryl chlorides using bulky phosphine ligands.

Experimental Protocol

Materials & Reagents
ComponentRoleEquiv.Notes
2-Chloro-1,3,4-trimethoxybenzene Substrate1.0Limiting reagent.[2][3]
Bis(pinacolato)diboron (

)
Boron Source1.2 - 1.5Excess ensures complete conversion.

Catalyst Precursor0.02 (2 mol%)Provides Pd(0).
XPhos Ligand0.08 (8 mol%)1:2 Pd:Ligand ratio (per Pd atom).
Potassium Acetate (KOAc) Base3.0Anhydrous is critical. Promotes transmetallation.
1,4-Dioxane SolventN/AAnhydrous, degassed. [0.2 M] conc.[4]
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. Oxygen is the enemy of this reaction; rigorous degassing is mandatory.

  • Charge Solids:

    • In a glovebox or under a steady stream of Argon, add 2-Chloro-1,3,4-trimethoxybenzene (1.0 equiv),

      
       (1.2 equiv), XPhos (8 mol%), and 
      
      
      
      (2 mol%) to a reaction vial equipped with a magnetic stir bar.
    • Add anhydrous KOAc (3.0 equiv).[1] Note: Grind KOAc to a fine powder before use to increase surface area.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to the substrate).

    • Alternative Degassing: If not using a glovebox, sparge the solvent with Argon for 15 minutes prior to addition, or perform "freeze-pump-thaw" cycles on the reaction mixture.

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (800+ RPM). Good mixing is essential for the heterogeneous base.

    • Time: Monitor by HPLC/UPLC at 2 hours. Reaction is typically complete within 4–12 hours.

  • Workup (Crucial for Stability):

    • Caution: Electron-rich aryl boronates are prone to protodeboronation (C-B bond cleavage) if exposed to moisture/acid for prolonged periods.

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica gel.

    • Eluent: Hexane/EtOAc gradient (Start 95:5).

    • Tip: Add 1% Triethylamine (

      
      ) to the eluent to neutralize silica acidity and prevent protodeboronation.
      

Quality Control & Troubleshooting

Expected Analytical Data[4]
  • 1H NMR: Look for the disappearance of the distinct starting material signals. The 12 protons of the pinacol methyl groups will appear as a large singlet around

    
     1.3 ppm. The aromatic protons will shift slightly downfield due to the electron-withdrawing nature of the empty p-orbital on Boron.
    
  • Mass Spec: Observe

    
     or 
    
    
    
    corresponding to the boronate ester. Note that boron has two isotopes (
    
    
    and
    
    
    ), creating a distinct isotopic pattern.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen poisoningImprove degassing. Ensure Argon line is pure.
Stalled Reaction (~50%) Catalyst death / StericsIncrease Temp to 110°C. Switch to XPhos-Pd-G2 precatalyst (more robust).
Protodeboronation (Ar-H) Hydrolysis during workupAvoid aqueous workup if possible. Use buffered silica (1%

).
Homocoupling (Ar-Ar) Oxidative couplingEnsure strict anaerobic conditions. Reduce catalyst loading slightly.
Workflow Diagram

Workflow Start Start: Weigh Reagents (Glovebox/Argon) Solvent Add Dioxane (Degassed) Start->Solvent Heat Heat to 100°C 4-12 Hours Solvent->Heat Check In-Process Control (HPLC/TLC) Heat->Check Decision Conversion > 95%? Check->Decision Decision->Heat No (Extend Time) Workup Cool & Filter (Celite) Concentrate Decision->Workup Yes Purify Flash Column (Hex/EtOAc + 1% Et3N) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification.

References

  • Miyaura, N. (2004). "Metal-Catalyzed Reactions of Organoboronic Acids and Esters." Bulletin of the Chemical Society of Japan. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008).[5] "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society. Link

  • Chow, W. K., et al. (2011). "Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in the Synthesis of Biaryls." Chemistry – A European Journal. (Demonstrates XPhos utility in difficult electrophiles). Link

Sources

Method

Optimized Suzuki-Miyaura Cross-Coupling Protocols for Sterically Hindered, Electron-Rich Aryl Chlorides

Focus Substrate: 2-Chloro-1,3,4-trimethoxybenzene Executive Summary & Strategic Analysis Target Substrate: 2-Chloro-1,3,4-trimethoxybenzene Classification: Deactivated, Sterically Congested Aryl Chloride Difficulty Level...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: 2-Chloro-1,3,4-trimethoxybenzene

Executive Summary & Strategic Analysis

Target Substrate: 2-Chloro-1,3,4-trimethoxybenzene Classification: Deactivated, Sterically Congested Aryl Chloride Difficulty Level: High

This substrate represents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Standard protocols utilizing simple phosphines (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) will almost certainly fail due to two synergistic deactivation pathways:

  • Electronic Deactivation: The three methoxy groups are strong electron-donating groups (EDGs). They significantly increase the electron density of the benzene ring, strengthening the C–Cl bond (bond order > 1) and rendering the oxidative addition of Pd(0) thermodynamically uphill.

  • Steric Occlusion (The "Double-Ortho" Effect): The chlorine atom at position 2 is flanked by methoxy groups at positions 1 and 3. This creates a steric pocket that physically blocks the approach of the Palladium center, requiring a ligand that is bulky enough to force reductive elimination but flexible enough to permit oxidative addition.

Recommended Strategy: Abandon standard triphenylphosphine-based catalysts immediately. Success requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) complexes .

Mechanistic Logic & Ligand Selection[1]

To couple this substrate, the catalyst system must overcome the high energy barrier of oxidative addition.

The "Gold Standard" Ligands
LigandRole & MechanismRecommendation
SPhos Primary Choice. The methoxy group on the ligand's lower ring interacts with the Pd center, stabilizing the monoligated Pd(0) species. This species is highly active and small enough to access the crowded C-Cl bond.High
XPhos Secondary Choice. Provides immense steric bulk. Excellent for forcing the final reductive elimination step if the coupling partner (boronic acid) is also bulky.High
Pd-PEPPSI-IPr Robust Alternative. An NHC-stabilized "throw-in-and-stir" precatalyst. Extremely resistant to air/moisture and capable of activating very difficult C-Cl bonds.Medium-High
Visualization: The Steric/Electronic Barrier

The following diagram illustrates the specific failure points of standard catalysts and how bulky ligands overcome them.

SuzukiMechanism cluster_barrier Critical Failure Point Substrate 2-Chloro-1,3,4-trimethoxybenzene (Electron Rich + Sterically Crowded) OxAdd Oxidative Addition Complex (Rate Limiting Step) Substrate->OxAdd Blocked by OMe sterics Resisted by EDG electronics Pd0 Pd(0) Active Species (Monoligated) Pd0->OxAdd Requires Bulky, e- Rich Ligand (SPhos/XPhos) TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet Base Activation (K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The critical bottleneck is the Oxidative Addition step, hindered by the 1,3-dimethoxy flanking groups. Specialized ligands are required to lower this activation energy.

Experimental Protocols

Protocol A: The Buchwald SPhos System (Highest Success Rate)

Best for: Maximizing yield on small-to-medium scale (100 mg - 10 g).

Reagents:

  • Substrate: 2-Chloro-1,3,4-trimethoxybenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (Alternatively: Use SPhos Pd G2 Precatalyst at 2 mol%)

  • Base: K₃PO₄ (anhydrous, tribasic) (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (10:1)

Step-by-Step Methodology:

  • Pre-complexation (Skip if using G2 Precatalyst): In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/white, indicating reduction to Pd(0) and ligation.

  • Reaction Assembly: Add the aryl chloride substrate, boronic acid, and K₃PO₄ to a reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the solvent mixture (Toluene/Water).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10-15 minutes. Note: Electron-rich ligands are sensitive to oxidation at high temperatures.

  • Heating: Seal the vessel and heat to 100°C (oil bath temperature). Vigorous stirring is essential to mix the biphasic system.

  • Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 2–6 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO₄.

Protocol B: The Pd-PEPPSI-IPr System (Robust/Scale-Up)

Best for: "Throw-in-and-stir" simplicity, scale-up, and moisture tolerance.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1 – 2 mol%)

  • Base: K₂CO₃ (2.0 equiv) or KOtBu (1.5 equiv - use only if substrate has no base-sensitive groups)

  • Solvent: 1,4-Dioxane (Technical grade is often acceptable, but dry is preferred)

Step-by-Step Methodology:

  • Assembly: Charge a flask with 2-Chloro-1,3,4-trimethoxybenzene (1.0 equiv), Boronic Acid (1.3 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (1 mol%).

  • Solvent: Add 1,4-Dioxane (concentration ~0.2 M).

  • Inertion: Purge headspace with Nitrogen (3 cycles of vac/fill). Sparging is less critical for PEPPSI but still recommended.

  • Activation: Heat to 80°C .

  • Reaction: Stir for 4–12 hours. The active Pd-NHC species is released slowly, providing a steady turnover.

Optimization & Troubleshooting Matrix

If the standard protocols result in low yield (<50%), use this logic table to optimize.

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Oxidative Addition failed.Switch from SPhos to XPhos (bulkier). Increase Temp to 110°C. Switch solvent to n-Butanol (higher temp).
Protodeboronation (Boronic acid loses Boron) Transmetallation is too slow; Boronic acid is unstable.Use K₃PO₄ instead of Carbonates. Add water (increases solubility). Switch to Boronic Ester (Pinacol) or MIDA Boronate .
Homocoupling of Boronic Acid Oxidation of Boronic acid.Oxygen leak in system. Degas more thoroughly. Reduce catalyst loading.
Catalyst Decomposition (Pd Black formation) Ligand instability or insufficient stabilization.Increase Ligand:Pd ratio to 3:1. Switch to Pd-PEPPSI-IPr (more thermally stable).
Workflow for Optimization

Optimization Start Start: Protocol A (SPhos/K3PO4/Tol/H2O) Check Check Conversion (HPLC/TLC) Start->Check Success Yield > 80% Proceed to Workup Check->Success Fail Yield < 50% Check->Fail Branch1 SM Recovered? (OxAdd Failure) Fail->Branch1 Branch2 De-boronated Byproduct? (TransMet Failure) Fail->Branch2 Soln1 Try XPhos or Pd-PEPPSI-IPr Branch1->Soln1 Soln2 Use Pinacol Ester or add more Water Branch2->Soln2

Caption: Decision tree for troubleshooting low yields based on crude mixture analysis.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Use of SPhos and XPhos."[1] Journal of the American Chemical Society.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry - A European Journal.[2]

  • Sigma-Aldrich. "Buchwald Ligands and Precatalysts: User Guide." Application Note.

  • Glorius, F., et al. "Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[2][3] Angewandte Chemie International Edition.

Sources

Application

Using 2-Chloro-1,3,4-trimethoxybenzene as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Chloro-1,3,4-trimethoxybenzene in API Synthesis Abstract This technical guide details the utility of 2-Chloro-1,3,4-trimethoxybenzene (and its isomeric analogues) as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-1,3,4-trimethoxybenzene in API Synthesis

Abstract

This technical guide details the utility of 2-Chloro-1,3,4-trimethoxybenzene (and its isomeric analogues) as a high-value scaffold in the synthesis of tubulin-binding antimitotic agents, specifically Combretastatin A-4 (CA-4) analogues and allo-colchicinoids . While the electron-rich nature of the trimethoxy ring typically deactivates aryl chlorides toward oxidative addition, this protocol introduces a specialized Suzuki-Miyaura Cross-Coupling workflow utilizing bulky phosphine ligands (Buchwald-type) to overcome steric and electronic hindrance. This guide serves as a blueprint for medicinal chemists optimizing the "Chlorine Handle" strategy to improve metabolic stability in biaryl drug candidates.

Chemical Profile & Critical Material Attributes (CMA)

The specific substitution pattern of 2-Chloro-1,3,4-trimethoxybenzene presents unique challenges and opportunities in medicinal chemistry.

PropertySpecification / Attribute
Chemical Structure A benzene core with three methoxy groups (positions 1, 3,[1][2][3][4][5][6][7][8][9] 4) and a chlorine atom at position 2.[5][7][10][11] This creates a 1,2,3,4-tetrasubstituted pattern, resulting in significant steric crowding.
Electronic Profile Highly Electron-Rich . The three methoxy groups (

) are strong

-donors. This increases electron density at the carbon-chlorine bond, strengthening the bond and making oxidative addition by Palladium (

) difficult compared to electron-deficient aryl chlorides.
Steric Environment Hindered .[12] The chlorine atom is flanked by methoxy groups (specifically at C1 and C3). Standard linear phosphine ligands (e.g.,

) often fail to facilitate coupling due to their inability to access the metal center effectively in this crowded environment.
Solubility High lipophilicity; soluble in DCM, THF, Toluene. Poor water solubility.[13]
Stability Stable under standard conditions. Sensitive to strong Lewis acids (e.g.,

,

) which cause demethylation.

Synthetic Utility: The "Chlorine Handle" Strategy

In drug discovery, replacing a hydrogen or a bromine with a chlorine atom on the trimethoxy ring serves two purposes:

  • Metabolic Blocking: It blocks the P450-mediated O-demethylation or ring oxidation at susceptible positions, extending the half-life (

    
    ) of the API.
    
  • Twisted Conformation: The steric bulk of the chlorine forces the biaryl system out of planarity. In tubulin inhibitors, this "twisted" conformation is often critical for fitting into the colchicine binding site of microtubules.

Mechanism of Action: Sterically Demanding Cross-Coupling

The primary utility of this intermediate is as the electrophile in Palladium-catalyzed C-C bond formation.

Challenges:

  • Slow Oxidative Addition: The electron-rich ring makes the

    
     bond strong.
    
  • Reductive Elimination: Steric bulk can actually accelerate this step, but getting the substrate onto the catalyst is the bottleneck.

Solution: Use of Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting the formation of the active monoligated


 species).

G Start 2-Chloro-1,3,4- trimethoxybenzene OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + Catalyst Cat Pd(OAc)2 / SPhos (Active Catalyst) Cat->OxAdd Promotes TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination TransMet->RedElim Biaryl-Pd Complex RedElim->Cat Regeneration Product Biaryl API Intermediate (e.g., Combretastatin Analog) RedElim->Product C-C Bond Formed

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of electron-rich, sterically hindered aryl chlorides.

Detailed Protocol: High-Efficiency Suzuki Coupling

Objective: Synthesize a biaryl intermediate by coupling 2-Chloro-1,3,4-trimethoxybenzene with 4-methoxyphenylboronic acid.

Reagents:

  • Substrate: 2-Chloro-1,3,4-trimethoxybenzene (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (1-2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Optional but Recommended):

    • In a glovebox or under Argon flow, mix

      
       and SPhos in the reaction solvent. Stir for 10 minutes at room temperature to generate the active catalytic species. The solution should turn from orange to a pale yellow/clear color.
      
  • Reaction Assembly:

    • To a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add the 2-Chloro-1,3,4-trimethoxybenzene (1.0 equiv), Boronic Acid (1.2 equiv), and finely ground

      
        (2.0 equiv).
      
    • Critical Step: Evacuate the flask and backfill with Argon three times (3x) to remove oxygen. Oxygen poisons the electron-rich phosphine ligand.

  • Solvent Addition:

    • Add the degassed solvent (Toluene/Water or Dioxane) via syringe through the septum.

    • Add the pre-mixed catalyst/ligand solution.

  • Heating:

    • Heat the reaction mixture to 100°C (or reflux).

    • Note: Due to the deactivation of the aryl chloride, lower temperatures (e.g., 60°C) often result in incomplete conversion.

  • Monitoring (IPC - In-Process Control):

    • Monitor via HPLC or TLC every 2 hours.

    • TLC Visualization: The trimethoxy ring is UV active (254 nm). The product will typically have a lower

      
       than the chlorinated starting material due to the extended conjugation.
      
  • Work-up:

    • Once conversion >98%, cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

    • Wash the filtrate with water and brine. Dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Yield Expectation: 85-95% (using SPhos); <40% (using standard

      
      ).
      

Analytical & Quality Control

To validate the integrity of 2-Chloro-1,3,4-trimethoxybenzene before use, and the product after synthesis:

TechniqueDiagnostic SignalRationale
1H NMR (CDCl3)

3.8 - 3.9 ppm
(Singlets)
Three distinct methyl singlets corresponding to the methoxy groups. Integration must be 3:3:3. Loss of a methyl signal indicates demethylation.
1H NMR (Aromatic) Singlet or Doublet (approx 6.5 - 7.0 ppm) The proton signals on the benzene ring will shift significantly upon chlorination compared to the non-chlorinated precursor.
HPLC Retention Time (RT) The chlorinated intermediate is more lipophilic (longer RT) than the non-chlorinated trimethoxybenzene but less lipophilic than the biaryl product.
GC-MS M+ and M+2 peaks Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Safety & Handling Guidelines

  • Skin Sensitization: Chlorinated aromatics and methyl ethers are potential skin sensitizers. Wear nitrile gloves and long sleeves.

  • Inhalation: Handle in a fume hood. Avoid dust formation if the intermediate is solid.

  • Reactivity: Avoid contact with strong Lewis acids (e.g., Boron Tribromide) unless intentional demethylation is required, as this will strip the methoxy groups.

References

  • Suzuki-Miyaura Coupling of Hindered Chlorides

    • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003).[12] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[12] Angewandte Chemie International Edition.

  • Catalyst Systems for Deactivated Aryl Chlorides

    • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.[9][14] Organic & Biomolecular Chemistry (RSC).

  • Combretastatin Synthesis & Structure

    • Pettit, G. R., et al. Antineoplastic Agents.[15] Synthesis of Combretastatin A-4. Journal of Medicinal Chemistry. (Foundational work on trimethoxy-stilbene synthesis).

  • Chemical Safety Data

    • Thermo Fisher Scientific.[10][16] Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene (Analogue Safety Profile).

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated within the user's specific laboratory environment following local safety regulations.

Sources

Method

Preparation of trimethoxyphenyl boronic acid derivatives

Application Note: Preparation of Trimethoxyphenyl Boronic Acid Derivatives Executive Summary & Strategic Importance Trimethoxyphenyl boronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid) are critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Trimethoxyphenyl Boronic Acid Derivatives

Executive Summary & Strategic Importance

Trimethoxyphenyl boronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid) are critical pharmacophores in drug discovery, serving as precursors for colchicine site inhibitors, tubulin polymerization inhibitors, and various biaryl natural products. Their electron-rich nature makes them excellent nucleophiles in Suzuki-Miyaura coupling, yet this same property introduces specific synthetic challenges, including protodeboronation and oxidative instability.

This guide moves beyond generic textbook procedures, offering three distinct, field-validated protocols tailored to the specific regiochemistry and functional group tolerance required for your campaign.

Strategic Method Selection

Choose the protocol based on your starting material and available equipment.

FeatureProtocol A: Li-Halogen Exchange Protocol B: Direct Ortho-Lithiation Protocol C: Miyaura Borylation
Target Isomer 3,4,5-Trimethoxy (from bromide)2,4,6-Trimethoxy (from arene)Functionalized Derivatives
Primary Mechanism Kinetic Li-Br exchangeDirected Ortho-Metalation (DoM)Pd-Catalyzed Cross-Coupling
Atom Economy Moderate (Stoichiometric Li)High (No Halide waste)Low (B2pin2 waste)
Temp.[1][2] Requirement Cryogenic (-78 °C)Cryogenic (-78 °C to 0 °C)Elevated (80–100 °C)
Key Risk Wurtz coupling (homocoupling)Over-lithiationProtodeboronation

Detailed Protocols

Protocol A: Synthesis of 3,4,5-Trimethoxyphenylboronic Acid (Cryogenic Li-Exchange)

The "Gold Standard" for high purity and yield when starting from the aryl bromide.

Mechanism: Rapid lithium-halogen exchange generates a nucleophilic aryllithium species that attacks the electrophilic borate ester. Low temperature is mandatory to prevent the Wurtz-Fittig homocoupling side reaction.

Reagents:

  • 5-Bromo-1,2,3-trimethoxybenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (B(OiPr)3) (1.2 equiv) [Preferred over B(OMe)3 to reduce multiple additions]

  • THF (Anhydrous, 10 mL/g substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 5-bromo-1,2,3-trimethoxybenzene and anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi dropwise via syringe pump (rate: 1 mL/min). Maintain internal temperature below -70 °C.

    • Critical Insight: Stir for exactly 30 mins at -78 °C. Extending this time increases the risk of scrambling or aggregation.

  • Borylation: Add B(OiPr)3 rapidly in one portion. The solution may become viscous.

  • Warm-up: Allow the reaction to warm to room temperature (RT) naturally over 2–3 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Add 2M HCl dropwise until pH reaches ~1. Stir for 30 mins to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Recrystallize from H2O/Acetone or Dichloroethane/Hexane.

Protocol B: Synthesis of 2,4,6-Trimethoxyphenylboronic Acid (Direct Ortho-Lithiation)

The "Expert Shortcut" utilizing the Directed Ortho Metalation (DoM) effect of methoxy groups.

Mechanism: The methoxy oxygens coordinate lithium, directing deprotonation specifically to the ortho position (C2). No halide precursor is required.

Reagents:

  • 1,3,5-Trimethoxybenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Trimethyl borate (B(OMe)3) (1.5 equiv)

Step-by-Step Workflow:

  • Setup: Dissolve 1,3,5-trimethoxybenzene in anhydrous THF under Argon.

  • Lithiation: Cool to 0 °C (Ice bath). Add n-BuLi dropwise.

    • Expert Insight: Unlike Protocol A, this reaction proceeds well at 0 °C due to the stabilizing DoM effect. Stir for 1 hour at 0 °C (solution turns yellow/orange).

  • Borylation: Cool to -78 °C before adding the borate. This prevents double addition. Add B(OMe)3 dropwise.

  • Hydrolysis: Warm to RT, then quench with 1M HCl.

  • Isolation: The 2,4,6-isomer is sterically bulky. During workup, ensure the pH is slightly acidic (pH 4-5) to prevent protodeboronation, which is faster for this electron-rich isomer.

Protocol C: Miyaura Borylation (Palladium-Catalyzed)

For substrates containing sensitive functional groups (esters, nitriles) incompatible with organolithiums.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)[3]

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Pd(dppf)Cl2[4][5][6]·DCM (0.03 equiv)

  • KOAc (3.0 equiv) [Anhydrous is critical]

  • 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Degassing: Combine Aryl halide, B2pin2, and KOAc in a reaction vial. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(dppf)Cl2[5]·DCM and degassed dioxane.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.

    • Note: The product is the pinacol ester. To get the free acid, a subsequent hydrolysis step (NaIO4/HCl) is required.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree and mechanistic pathways for selecting the correct protocol.

G Start Target Molecule TMB_345 3,4,5-Isomer (Standard) Start->TMB_345 Bromide Precursor TMB_246 2,4,6-Isomer (Steric/DoM) Start->TMB_246 Arene Precursor Sensitive Sensitive FG (Ester/CN) Start->Sensitive Functionalized Method_A Protocol A: Li-Halogen Exchange (-78°C) TMB_345->Method_A High Yield Method_B Protocol B: Direct Ortho-Lithiation (0°C -> -78°C) TMB_246->Method_B Atom Economy Method_C Protocol C: Miyaura Borylation (Pd Cat, 90°C) Sensitive->Method_C Chemo-tolerance Product Crude Boronate Method_A->Product Method_B->Product Method_C->Product Yields Pin Ester

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and target isomer.

Purification & Handling: The Boroxine Cycle

A common frustration is the variable melting point of boronic acids. This is due to the reversible dehydration into boroxines (cyclic trimers).[7]

  • The Equilibrium: 3 R-B(OH)2 ⇌ (R-BO)3 + 3 H2O

  • Implication: "Pure" boronic acid often contains varying amounts of boroxine. This does not affect Suzuki coupling efficiency, as the base (e.g., K2CO3) hydrolyzes the boroxine in situ.

  • Storage: Store at 4 °C. If precise stoichiometry is needed, convert to the MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which are air-stable solids.

Boroxine Acid Boronic Acid (Monomer) Boroxine Boroxine (Trimeric Anhydride) Acid->Boroxine Dehydration (-H2O) Vacuum/Heat Boroxine->Acid Hydrolysis (+H2O) Aqueous Base

Figure 2: The reversible equilibrium between boronic acid monomers and boroxine anhydrides.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Protocol A) Wet THF or impure n-BuLiTitrate n-BuLi before use. Distill THF over Na/Benzophenone.
Homocoupling (Biaryl) Temp > -70 °C during Li additionEnsure internal probe monitoring. Add Li slower.
Protodeboronation Acidic workup or prolonged heatingQuench at 0 °C. Buffer aqueous layer to pH 5–6. Avoid strong acids.
Oily Product Boroxine/Acid mixtureRecrystallize from hot water (dissolve hot, cool slowly).
Incomplete Conv. (Miyaura) Catalyst poisoning or O2 leakDegas solvents vigorously. Use SPhos or XPhos for sterically hindered substrates.

References

  • Miyaura Borylation Mechanism & Scope : Ishiyama, T., Murata, M., & Miyaura, N. (1995).[8] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

  • Lithiation of Trimethoxybenzenes : Snieckus, V. (1990). Directed Ortho Metalation.[7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Boronic Acid Purification & Boroxine Equilibrium : Hall, D. G. (Ed.).[5] (2011).[9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Safety Data & Handling : Sigma-Aldrich. (2023). Safety Data Sheet: 3,4,5-Trimethoxyphenylboronic acid.[10] Link

Sources

Application

Application Note: High-Efficiency Generation of (2,3,4-Trimethoxyphenyl)magnesium Chloride

This application note details the optimized protocol for generating the Grignard reagent from 2-Chloro-1,3,4-trimethoxybenzene . Due to the specific electronic and steric properties of this substrate, standard direct ins...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized protocol for generating the Grignard reagent from 2-Chloro-1,3,4-trimethoxybenzene . Due to the specific electronic and steric properties of this substrate, standard direct insertion methods are often inefficient. This guide prioritizes the Magnesium-Halogen Exchange method (Turbo Grignard) as the industry-standard approach for high yield and reproducibility.

Executive Summary & Strategic Analysis

Generating Grignard reagents from 2-Chloro-1,3,4-trimethoxybenzene presents a dual challenge:

  • Electronic Deactivation: The three methoxy groups are strongly electron-donating. While this increases the nucleophilicity of the resulting Grignard, it significantly strengthens the C-Cl bond against the initial electron transfer required for direct oxidative insertion (Mg metal).

  • Steric Hindrance: The chlorine atom at position 2 is flanked by methoxy groups at positions 1 and 3. This "ortho-ortho" disubstitution creates a steric blockade, preventing the bulky surface interactions necessary for traditional magnesium turnings to react effectively.

The Solution: We utilize Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (iPrMgCl·LiCl ).[1] This homogeneous solution-phase method bypasses the surface-chemistry limitations of Mg metal. The Lithium Chloride additive breaks polymeric magnesium aggregates, increasing the reactivity of the isopropylmagnesium species and allowing the exchange to proceed even on electron-rich, sterically hindered aryl chlorides.

Mechanistic Insight

The superiority of the Turbo Grignard method lies in its ability to operate via an "ate-complex" intermediate rather than a radical surface mechanism.

GrignardMechanism Substrate 2-Chloro-1,3,4- trimethoxybenzene Complex Magnesiate Intermediate (Mg-Cl coordination) Substrate->Complex Coordination Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Complex LiCl breaks aggregates Product (2,3,4-Trimethoxyphenyl)MgCl ·LiCl Complex->Product Ligand Exchange (Driving Force: Stable Aryl-Mg) Byproduct Isopropyl Chloride Complex->Byproduct

Figure 1: Mechanism of Magnesium-Halogen Exchange facilitated by LiCl.

Experimental Protocol

Method A: Magnesium-Halogen Exchange (Recommended)

Applicability: High purity requirements, hindered substrates, mild conditions.

Reagents & Equipment
  • Substrate: 2-Chloro-1,3,4-trimethoxybenzene (1.0 equiv).

  • Reagent: iPrMgCl·LiCl (1.3 M in THF, commercially available as Turbo Grignard). Use 1.1 to 1.2 equivalents .

  • Solvent: Anhydrous THF (if dilution is needed).

  • Vessel: Flame-dried Schlenk flask or 3-neck flask under Argon/Nitrogen.

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Substrate Addition: Charge the flask with 2-Chloro-1,3,4-trimethoxybenzene (e.g., 2.03 g, 10 mmol).

    • Note: If the substrate is solid, add it as a solid then purge. If liquid, add via syringe.

  • Dissolution: Add anhydrous THF (approx. 5-10 mL) to dissolve the substrate. Ensure the concentration is relatively high (0.5 M - 1.0 M) to accelerate the bimolecular exchange.

  • Exchange Reaction:

    • Cool the solution to 0°C (ice bath). While electron-rich chlorides are sluggish, starting cold prevents runaway exotherms if impurities are present.

    • Add iPrMgCl[2]·LiCl (1.3 M in THF, 8.5 mL, 11 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Monitoring:

    • Stir at Room Temperature.

    • Checkpoint: Electron-rich chlorides typically require 2 to 12 hours at RT. If conversion is <50% after 4 hours (check via GC-MS of a quenched aliquot), heat the mixture to 40-50°C .

    • Quench Method: Take 0.1 mL reaction mixture, quench into 0.5 mL sat. NH4Cl/EtOAc. Analyze organic layer.[1][2][3][4][5] Look for the disappearance of the starting chloride and formation of 1,2,3-trimethoxybenzene (the protonated product).

  • Completion: Once conversion is >95%, the Grignard reagent is ready for use.

Method B: Direct Insertion (Traditional/Backup)

Applicability: Only if Turbo Grignard is unavailable. Requires harsh activation.

  • Warning: This method often fails for this specific substrate due to steric blocking.

  • Activation: Use Rieke Magnesium (highly reactive) or standard Mg turnings activated with DIBAL-H (1 mol%) or extensive Iodine fuming.

  • Solvent: THF (Reflux is mandatory). Diethyl ether will likely not reach the required temperature.

  • Procedure: Reflux Mg turnings (1.5 equiv) with the substrate in THF. If no initiation occurs after 1 hour, add 1,2-dibromoethane (entrainment method). Expect long reaction times (12-24h) and potential Wurtz coupling byproducts.

Quantitative Data & Characterization

Before using the generated reagent in a critical coupling step, you must titrate it. The nominal concentration calculated from stoichiometry is often inaccurate due to trace moisture quenching.

Titration Method: Iodine Colorimetric

  • Weigh accurately 254 mg (1 mmol) of Iodine into a dry flask.

  • Dissolve in 5 mL dry THF (Solution is dark brown).

  • Add the Grignard solution dropwise via a graduated syringe.

  • Endpoint: The dark brown color disappears (becomes clear/faint yellow).

  • Calculation:

    
    
    
ParameterMethod A (Turbo)Method B (Direct Mg)
Reaction Temp 25°C - 45°C66°C (Reflux)
Time to Complete 4 - 12 Hours12 - 24+ Hours
Typical Yield > 90%40 - 60%
Byproducts iPr-Cl (Volatile)Homocoupling dimers
Safety Profile Controlled, HomogeneousHigh Heat, Induction Risks

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange."[6] Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399.

  • Sigma-Aldrich. "Turbo Grignard Reagents: Product Guide and Protocols." Merck KGaA.

  • BenchChem. "Grignard Reaction Protocols for Methoxyphenyl Derivatives."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1,3,4-trimethoxybenzene

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Structural Diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Structural Diagnostics

Before optimizing yield, we must diagnose the specific structural target. The nomenclature "2-Chloro-1,3,4-trimethoxybenzene" is chemically ambiguous depending on the numbering convention used.

CRITICAL DIAGNOSTIC STEP: Please verify your target molecule against the two scenarios below. The synthesis strategy reverses depending on which isomer you need.

ScenarioTarget Structure DescriptionChemical RealityRecommended Route
A (Most Common) Chlorine is para to a methoxy group and ortho to another. (Standard Electrophilic Substitution Product)5-Chloro-1,2,4-trimethoxybenzene (Major Isomer)Route A: Direct Chlorination (

or NCS)
B (Specific) Chlorine is located between two methoxy groups (Sterically crowded).3-Chloro-1,2,4-trimethoxybenzene (often named 2-chloro-1,3,4 in specific patents)Route B: Directed Ortho-Lithiation (DoM)

Note: This guide primarily addresses Route A (Yield Optimization of the standard product) but provides a specific protocol for Route B if you are targeting the hindered isomer.

Interactive Troubleshooting Guide (FAQs)

Issue 1: "I am getting a mixture of mono- and di-chlorinated products."

Diagnosis: Over-chlorination is the most common yield-killer in electron-rich rings like trimethoxybenzene. The substrate is so activated that the first chlorine atom does not sufficiently deactivate the ring to prevent a second attack.

  • Solution: Switch from neat Sulfuryl Chloride (

    
    ) to N-Chlorosuccinimide (NCS)  in a polar aprotic solvent.
    
  • Protocol Adjustment:

    • Reagent: Use NCS (1.05 eq).

    • Solvent: Acetonitrile (MeCN).

    • Temperature: 0°C to Room Temperature (Do not heat).

    • Why? NCS releases

      
       slowly/reversibly. Acetonitrile complexes with the chloronium ion, moderating its electrophilicity and favoring mono-substitution.
      
Issue 2: "My yield is low (<50%) using Sulfuryl Chloride."

Diagnosis: Exothermic runaway or degradation.


 releases 

and

gas rapidly. If the temperature spikes, you likely trigger polymerization or demethylation (cleaving the methoxy ether).
  • Solution: Control the exotherm and scavenge acid.

  • Protocol Adjustment:

    • Dilute the substrate in DCM (Dichloromethane) (10 volumes).

    • Add

      
       dropwise over 60 minutes at -10°C .
      
    • Crucial: Quench with saturated

      
       immediately upon consumption of starting material (monitor via TLC/HPLC). Do not let it stir overnight.
      
Issue 3: "I need the isomer where Cl is between the OMe groups, but I only get the other one."

Diagnosis: You are fighting thermodynamics. Electrophilic aromatic substitution (SEAr) will always favor the less sterically hindered position (Position 5). You cannot optimize yield here; you must change the mechanism.

  • Solution: Use Directed Ortho Metalation (DoM) .

  • Protocol: React 1,2,4-trimethoxybenzene with n-Butyllithium (n-BuLi). The lithium will coordinate between the oxygens (Position 3/2), directing the anion to that specific spot. Quench with Hexachloroacetone or

    
    .
    

Strategic Decision Pathways (Logic Flow)

The following diagram illustrates the decision logic for selecting the correct synthesis route based on your constraints and target.

SynthesisLogic Start Start: Define Target Isomer IsomerCheck Is Cl between two OMe groups? Start->IsomerCheck RouteA Route A: Electrophilic Substitution (Target: 5-Chloro isomer) IsomerCheck->RouteA No (Standard) RouteB Route B: Directed Lithiation (Target: 2/3-Chloro isomer) IsomerCheck->RouteB Yes (Crowded) ReagentChoice Select Reagent RouteA->ReagentChoice SO2Cl2 Sulfuryl Chloride (High Throughput, Risk of Di-Cl) ReagentChoice->SO2Cl2 Scale > 100g NCS NCS in MeCN (High Selectivity, Higher Cost) ReagentChoice->NCS Scale < 100g / High Purity Lithiation 1. n-BuLi, THF, -78°C 2. C2Cl6 or Hexachloroacetone RouteB->Lithiation

Caption: Decision matrix for selecting the chlorination strategy based on regioselectivity requirements.

Detailed Optimization Protocols

Protocol A: High-Selectivity Chlorination (NCS Method)

Recommended for: High purity requirements, avoiding column chromatography.

Reagents:

  • 1,2,4-Trimethoxybenzene (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (MeCN) (5 mL per mmol substrate)

Step-by-Step:

  • Dissolution: Dissolve 1,2,4-trimethoxybenzene in MeCN under

    
     atmosphere.
    
  • Temperature Control: Cool the solution to 0°C using an ice bath.

  • Addition: Add NCS portion-wise over 30 minutes. Note: NCS is solid; ensure it dissolves fully.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (

      
      ).
      
  • Workup:

    • Evaporate MeCN under reduced pressure (rotary evaporator).

    • Redissolve residue in Ethyl Acetate.

    • Wash with water (

      
      ) and Brine (
      
      
      
      ) to remove Succinimide byproduct.
  • Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc if necessary.

Yield Expectation: 85–92% (Mono-chlorinated product).

Protocol B: Directed Lithiation (The "Crowded Isomer" Route)

Recommended for: Specifically targeting the 2-chloro-1,3,4- (or 3-chloro-1,2,4-) isomer.

Reagents:

  • 1,2,4-Trimethoxybenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Hexachloroacetone or Hexachloroethane (1.2 eq)

  • Dry THF (Solvent)

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain strict inert atmosphere (Argon/Nitrogen).

  • Lithiation: Dissolve substrate in dry THF. Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add n-BuLi dropwise. Stir at -78°C for 1 hour.

    • Mechanism:[1][2] The Li coordinates to the oxygens at positions 2 and 4 (using 1,2,4 numbering), directing the anion to position 3 (between them).

  • Chlorination: Dissolve Hexachloroethane in THF and add dropwise to the lithiated species at -78°C.

  • Quench: Stir for 30 mins, then quench with saturated

    
     solution while cold.
    
  • Isolation: Extract with Diethyl Ether.

Yield Expectation: 60–75% (Regiospecific Isomer).

Comparative Reagent Data

ParameterSulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)

Gas
Atom Economy HighModerate (Succinimide waste)High
Selectivity Low (Prone to di-chlorination)High (Kinetic control)Very Low
Temperature -10°C to 0°C (Strict control)0°C to 25°C (Forgiving)-78°C
Byproducts

(gas),

(gas)
Succinimide (Water soluble)

Suitability Industrial Scale (>1kg)Lab/Pilot Scale (<1kg)Avoid if possible

References

  • BenchChem. (2025).[3][4] A Comparative Guide to N-Chlorosuccinimide and Alternatives for Large-Scale Synthesis. Retrieved from

  • Castaldi, G., et al. (1983). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. European Patent Application EP0067342A1. Retrieved from

  • Kovacic, P., & Kurtz, M. E. (1969). Lithiation of 1,3-dimethoxybenzene. Journal of Organic Chemistry, 34, 2465.
  • Daraie, et al. (2023).[5] Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. Royal Society of Chemistry Advances. Retrieved from

  • Smith, K., et al. (2015). Regioselective chlorination of activated aromatics. Journal of Chemical Research.[6] (General reference for NCS selectivity in MeCN).

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-1,3,4-trimethoxybenzene

This guide serves as a comprehensive technical resource for the purification and isolation of 2-Chloro-1,3,4-trimethoxybenzene (CAS: 140665-34-5). It is designed for organic chemists and process engineers dealing with th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the purification and isolation of 2-Chloro-1,3,4-trimethoxybenzene (CAS: 140665-34-5). It is designed for organic chemists and process engineers dealing with the challenges of separating this specific regioisomer from crude chlorination mixtures or degraded commercial stocks.

Chemical Identity & Structural Context

Before initiating purification, it is critical to confirm the target isomer, as the nomenclature for trimethoxybenzenes can vary based on numbering priority.

FeatureSpecification
Compound Name 2-Chloro-1,3,4-trimethoxybenzene
Synonyms 1-Chloro-2,3,4-trimethoxybenzene; 3-Chloro-1,2,4-trimethoxybenzene
CAS Number 140665-34-5
Molecular Formula C₉H₁₁ClO₃
Molecular Weight 202.63 g/mol
Key Impurity (Major) 1-Chloro-2,4,5-trimethoxybenzene (5-Chloro-1,2,4-trimethoxybenzene)
Physical State Typically an off-white solid or viscous oil (isomer dependent)

Critical Note on Regioisomers: The synthesis of this compound (often via chlorination of 1,2,4-trimethoxybenzene) typically yields the 5-chloro isomer (1-chloro-2,4,5-trimethoxybenzene) as the major product due to steric hindrance at the 2-position (flanked by two methoxy groups). The target 2-chloro isomer is the minor, sterically crowded product. Purification strategies must focus on removing the abundant 5-chloro isomer.

Purification Workflow

The following decision tree outlines the logical flow for isolating the target compound from a crude reaction mixture.

PurificationWorkflow Figure 1: Purification logic for separating the sterically hindered 2-chloro isomer from the major 5-chloro byproduct. Start Crude Mixture (Target + 5-Chloro Isomer + TMB Starting Material) Step1 Step 1: Dissolution & Cooling (Solvent: Ethanol or Hexane/EtOAc) Start->Step1 Decision1 Precipitate Formed? Step1->Decision1 Solid1 Solid Fraction (Likely Major 5-Chloro Isomer) Decision1->Solid1 Yes (Remove) Filtrate1 Filtrate / Mother Liquor (Enriched in Target 2-Chloro Isomer) Decision1->Filtrate1 No / Supernatant Step2 Step 2: Flash Column Chromatography (Silica Gel, Gradient Elution) Filtrate1->Step2 Step3 Step 3: Recrystallization (Solvent: Cold Hexane or MeOH/Water) Step2->Step3 Final Pure 2-Chloro-1,3,4-trimethoxybenzene (>98% Purity) Step3->Final

Detailed Protocols & Troubleshooting

Q1: How do I separate the target from the major 5-chloro isomer?

Issue: The reaction mixture is dominated by the para-chlorinated impurity (5-chloro-1,2,4-trimethoxybenzene), which co-crystallizes. Solution: Use Fractional Crystallization followed by Chromatography .

The Mechanism: The 5-chloro isomer is more symmetrical and typically has a higher melting point and lower solubility in non-polar solvents than the "crowded" 2-chloro target. We exploit this solubility difference.

Protocol:

  • Enrichment: Dissolve the crude oil/solid in a minimum amount of hot Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mixture.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 0°C.

  • Filtration: The solid that forms first is likely the 5-chloro impurity . Filter this off.

  • Analysis: Check the filtrate (mother liquor) by TLC or GC-MS. It should be significantly enriched in the 2-chloro target.

  • Chromatography: Concentrate the filtrate and purify via flash chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5 → End 80:20).

    • Elution Order: The less polar multi-halogenated byproducts elute first, followed by the 2-chloro target, then the 5-chloro isomer, and finally unreacted starting material.

Q2: My product is "oiling out" during recrystallization. How do I fix this?

Issue: Instead of forming crystals, the compound separates as a distinct oily layer at the bottom of the flask. Cause: This occurs when the saturation temperature exceeds the melting point of the solvated compound (common for asymmetric isomers like the 2-chloro derivative).

Troubleshooting Steps:

  • Change Solvent System: Switch to a solvent with a lower boiling point or better solubilizing power at lower temperatures.

    • Recommended:Methanol/Water (add water dropwise to saturation) or Pentane (at -20°C).

  • Seeding: Obtain a seed crystal (even a crude one) and add it to the oil/solvent mixture at a temperature slightly below the dissolution point.

  • Scratching: Vigorously scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Two-Solvent Method: Dissolve in a "good" solvent (e.g., Dichloromethane), then slowly add a "bad" solvent (e.g., Hexane) until turbidity persists. Store in a freezer (-20°C) overnight.

Q3: The product is colored (yellow/orange). How do I remove this?

Issue: Chlorinated aromatic amines or phenols often carry oxidation byproducts (quinones) that cause color. Solution: Activated Carbon treatment.[1]

Protocol:

  • Dissolve the crude material in hot Ethyl Acetate or Ethanol.

  • Add Activated Charcoal (5-10% by weight of the crude mass).

  • Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter through a pad of Celite while hot to remove the charcoal.

  • Concentrate the filtrate.[2] The resulting oil/solid should be colorless or pale yellow.

Q4: How do I confirm I have the correct isomer (2-Chloro vs. 5-Chloro)?

Issue: Both isomers have the same mass (m/z 202/204) and similar polarity. Solution: ¹H NMR Spectroscopy is the definitive method.

FeatureTarget: 2-Chloro-1,3,4-TMB Impurity: 5-Chloro-1,2,4-TMB
Aromatic Protons Two protons are ortho to each other (coupling constant J ≈ 8-9 Hz).Two protons are para to each other (singlets, or very weak coupling).
NMR Pattern Look for two doublets in the aromatic region.Look for two singlets in the aromatic region.
Shift Logic The proton at C-5 and C-6 are adjacent.The protons at C-3 and C-6 are isolated by substituents.

Note: If you see two singlets, you likely have the 5-chloro impurity.

Solvent Selection Guide

MethodSolvent SystemSuitabilityNotes
Recrystallization Hexane / Ethanol (95%) HighGood for removing non-polar impurities.
Recrystallization Methanol / Water MediumUse if Hexane fails; risk of oiling out.
Chromatography Hexane / Ethyl Acetate HighStandard gradient (95:5 to 80:20).
Extraction Dichloromethane (DCM) HighExcellent solubility for crude extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67284, 1,2,4-Trimethoxybenzene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzene, 1,2,4-trichloro-3-methoxy-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Recrystallization of Chlorotrimethoxybenzene Derivatives

The following technical guide is designed for researchers and process chemists working with chlorotrimethoxybenzene derivatives. It synthesizes literature precedents with practical troubleshooting methodologies.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with chlorotrimethoxybenzene derivatives. It synthesizes literature precedents with practical troubleshooting methodologies.

Introduction & Chemical Context

Chlorotrimethoxybenzenes (e.g., 1-chloro-2,4,6-trimethoxybenzene, 2,4-dichloro-1,3,5-trimethoxybenzene) are electron-rich aromatic rings often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

The Purification Challenge: These compounds possess a unique polarity profile. The lipophilic aromatic core is balanced by three electron-donating methoxy groups and electron-withdrawing chlorine atoms. This "amphiphilic" nature often leads to two primary failure modes during recrystallization:

  • Oiling Out: The compound separates as a liquid second phase rather than a solid crystal, particularly common due to the relatively low melting points of these derivatives (often <100°C).

  • Supersaturation Stability: Solutions can remain stable at high concentrations without nucleating, leading to sudden, amorphous precipitation rather than controlled crystal growth.

Solvent Selection Strategy

The choice of solvent is the single most critical variable. Based on solubility parameters and literature precedents, the following hierarchy is recommended.

Primary Solvent Systems
Compound ClassRecommended SolventAlternate SystemExpected Morphology
Monochloro-TMBs (e.g., 1-chloro-2,4,6-trimethoxybenzene)Ethanol (95%) Methanol / Water (9:1)Fluffy white needles
Dichloro-TMBs (e.g., 2,4-dichloro-1,3,5-trimethoxybenzene)Absolute Ethanol Hexane / Ethyl AcetateDense prisms or plates
Parent/Low MP Analogs (e.g., 1,2,3-trimethoxybenzene)Dilute Ethanol (EtOH + H₂O)Diethyl Ether / PentaneNeedles (Low MP warning: 47°C)

Why Ethanol? Ethanol strikes the ideal balance for polymethoxylated benzenes. The hydroxyl group interacts with the methoxy oxygens via hydrogen bonding, increasing solubility at high temperatures. However, the ethyl chain provides enough lipophilicity to dissolve the aromatic core. Upon cooling, the disruption of these weak interactions facilitates efficient lattice formation.

Solvent Decision Matrix

Use the following logic flow to determine the optimal solvent for your specific derivative.

SolventSelection Start Start: Crude Chlorotrimethoxybenzene TestEtOH Test Solubility in Hot Ethanol (70°C) Start->TestEtOH SolubleHot Is it Soluble? TestEtOH->SolubleHot CheckCold Cool to Room Temp. Crystals form? SolubleHot->CheckCold Yes InsolubleHot Insoluble in Hot EtOH? SolubleHot->InsolubleHot No Perfect Use Single Solvent: Ethanol (95% or Abs) CheckCold->Perfect Yes NoCrystals Remains Soluble? CheckCold->NoCrystals No BinarySystem Use Binary System: Add H₂O dropwise to hot EtOH until turbid, then cool NoCrystals->BinarySystem Yes TryEtOAc Try Ethyl Acetate (Hot) InsolubleHot->TryEtOAc EtOAcSystem Use Binary System: EtOAc + Hexane (Antisolvent) TryEtOAc->EtOAcSystem

Figure 1: Decision tree for selecting the appropriate solvent system based on solubility behavior.

Standardized Protocol (Ethanol System)

Objective: Purify crude 1-chloro-2,4,6-trimethoxybenzene to >98% purity.

Safety Prerequisite:

  • Chlorotrimethoxybenzenes can be skin irritants. Wear nitrile gloves.

  • Ethanol is flammable. Perform heating in a fume hood away from open flames.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2]

  • Solvent Addition: Add 95% Ethanol (approx. 3-5 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Critical Check: If the solid does not dissolve completely, add more ethanol in 1 mL increments.

    • Filtration: If insoluble particles (dust/salts) remain despite excess solvent, perform a hot filtration through a pre-warmed funnel.[3]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Do not place directly on a cold benchtop; rapid cooling promotes oiling out.

  • Crystallization: Once at room temperature, inspect for crystals. If yield is low, place the flask in an ice-water bath (0°C) for 30 minutes.

  • Harvesting: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (-20°C).

  • Drying: Dry under high vacuum (0.1 mmHg) or in a desiccator.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns cloudy/milky, and droplets of oil settle at the bottom instead of crystals. Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the melting point.

Corrective Action Workflow:

OilingOut Detect Oiling Out Observed Reheat Re-heat to Redissolve Detect->Reheat Dilute Add 10-20% More Solvent Reheat->Dilute CoolSlow Cool Very Slowly (Insulate Flask) Dilute->CoolSlow Seed Add Seed Crystal at T < MP CoolSlow->Seed Success Crystallization Seed->Success

Figure 2: Remediation workflow for oiled-out products.

Specific Tip: If using Ethanol/Water, you likely added too much water. Re-dissolve with a small amount of pure Ethanol.

Issue 2: Colored Impurities Persist

Symptoms: Crystals are structurally sound but retain a yellow/brown hue (common in chlorinated aromatics). Solution:

  • Activated Charcoal: During the hot dissolution step (Step 3), add activated carbon (1-2% by weight).

  • Stir: Boil for 5-10 minutes.

  • Hot Filtration: Filter through a Celite pad to remove the carbon before cooling.

    • Warning: Carbon can adsorb product. Use sparingly.

Issue 3: No Crystallization (Stable Solution)

Symptoms: Solution remains clear even at 0°C. Solution:

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • Seeding: If you have a tiny amount of pure material (even from a previous batch or a crude speck), add it to the cold solution.

  • Concentration: Rotovap off 20% of the solvent and try cooling again.

Frequently Asked Questions (FAQ)

Q: Can I use Isopropanol (IPA) instead of Ethanol? A: Yes. IPA is a viable alternative and often provides a slightly higher yield due to the lower solubility of these derivatives in IPA compared to EtOH at low temperatures. However, IPA has a higher boiling point (82°C), which increases the risk of oiling out for low-melting derivatives (like 1,2,3-trimethoxybenzene, MP ~47°C). Use IPA only if Ethanol fails to yield crystals.

Q: My product is 1,2,3-trimethoxybenzene and it melts at 47°C. How do I recrystallize it without oiling out? A: Because the melting point (47°C) is well below the boiling point of ethanol (78°C), you must strictly control the temperature. Dissolve the solid in ethanol at ~40-45°C (do not reflux). Add water dropwise until just turbid, then cool to 0°C or -10°C. If you heat to reflux, you will form an emulsion/oil upon cooling.

Q: Why do you recommend Ethanol/Water over Hexane/Ethyl Acetate? A: While Hexane/EtOAc works, chlorinated methoxybenzenes often stick to the glass or form "gums" in non-polar solvents. Alcohols (protic solvents) tend to facilitate better crystal lattice formation for these specific oxygen-rich aromatics due to hydrogen bonding capabilities [1].

References

  • Royal Society of Chemistry. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. (Protocol for 2,4-dichloro-1,3,5-trimethoxybenzene).[2]

  • Sigma-Aldrich. 1-Chloro-2,4,6-trimethoxybenzene Product Analysis & Properties.

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvent Selection.

  • PrepChem. Preparation and Purification of 1,2,3-trimethoxybenzene.

  • MIT OpenCourseWare. Recrystallization Guide: Digital Lab Techniques Manual.

Sources

Optimization

Technical Support Center: Purification of Chlorinated Polymethoxybenzenes

This technical guide is structured to address the purification of 2-Chloro-1,3,4-trimethoxybenzene (and its isomers) from chlorinated byproducts. Executive Summary & Chemical Context[1][2][3][4][5][6] The Challenge: The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the purification of 2-Chloro-1,3,4-trimethoxybenzene (and its isomers) from chlorinated byproducts.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: The chlorination of electron-rich aromatics like 1,2,4-trimethoxybenzene (TMB) is rapid and often non-selective.[1] The methoxy groups strongly activate the ring, leading to two primary purification challenges:

  • Over-Chlorination: The formation of dichlorinated species (e.g., 5,6-dichloro-1,2,4-trimethoxybenzene) because the monochlorinated product remains highly activated.

  • Regioisomerism: While steric hindrance directs chlorination primarily to the C-5 position (standard IUPAC: 1-chloro-2,4,5-trimethoxybenzene), the "2-chloro" isomer (target) is sterically crowded and often the minor product, requiring high-resolution separation.[1]

Nomenclature Note: Standard IUPAC: 1,2,4-Trimethoxybenzene.[2][3] Target Reference: In this guide, "2-Chloro-1,3,4-trimethoxybenzene" refers to the monochlorinated species where the chlorine is positioned between the methoxy groups (if numbering 1,3,4) or adjacent to the C-1 methoxy.[1] Physicochemical Reality: Monochlorinated TMBs are typically low-melting solids or viscous oils. Dichlorinated byproducts are highly lipophilic and crystallize readily.

Decision Matrix: Purification Strategy

Before selecting a protocol, determine the physical state and impurity profile of your crude mixture.[1]

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Amorphous ImpurityCheck Major Impurity Type? Solid->ImpurityCheck Oil->ImpurityCheck Distill High-Vac Distillation (Only if >10°C BP diff) Oil->Distill Large Scale DiChloro Over-chlorinated (Di-Cl) ImpurityCheck->DiChloro Lipophilic Shift Regio Regioisomers ImpurityCheck->Regio Similar Polarity Recryst Protocol A: Fractional Recrystallization (Solvent: MeOH or Hexane) DiChloro->Recryst Solubility Differs Column Protocol B: Flash Chromatography (Gradient: Hexane/EtOAc) Regio->Column Selectivity Required

Figure 1: Strategic decision tree for selecting the appropriate purification method based on physical state and impurity profile.[4]

Troubleshooting Guides & Protocols

Protocol A: Fractional Recrystallization (Removal of Di-chlorinated Byproducts)

Best For: Removing over-chlorinated impurities (which are often less soluble) from the desired monochlorinated target.[1]

The Logic: Chlorine atoms add lipophilicity.[1] The dichlorinated byproduct is significantly less soluble in polar protic solvents (like Methanol) than the monochlorinated target.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in minimum boiling Methanol (MeOH) .

    • Note: If the material is an oil, use a solvent pair: Dissolve in minimal Dichloromethane (DCM), add MeOH, then evaporate the DCM.[1]

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT).

  • Seed: If no crystals form, scratch the glass or add a seed crystal of the dichlorinated impurity (if available) to crash it out first.[1]

  • Filtration 1: Filter off the first crop.

    • Check: Analyze this crop by TLC/NMR. It is often the dichlorinated impurity (enriched).[1]

  • Concentration: Concentrate the mother liquor (filtrate) to 50% volume and cool to 0°C.

  • Filtration 2: The second crop is typically your Target Monochloride .[1]

Troubleshooting Table:

Issue Probable Cause Corrective Action
Oiling Out Impurities depressing MP; Solvent BP > Product MP. Re-dissolve. Add 10% water to the hot MeOH until turbid. Re-heat to clear, then cool very slowly with vigorous stirring.
No Precipitation Solution too dilute or product is too soluble. Switch solvent to Hexane or Pentane at -20°C. Chlorinated TMBs are soluble in alcohols but less so in cold alkanes.

| Co-crystallization | Structural similarity between Mono- and Di-Cl. | Perform a "Recrystallization from Melt": Melt the solid and let it cool slowly without solvent (Zone Refining principle).[1] |

Protocol B: High-Resolution Flash Chromatography

Best For: Separating Regioisomers (e.g., 2-Cl vs. 5-Cl) or if Recrystallization fails.

The Logic: On Silica Gel (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


), the elution order is generally driven by polarity.
  • Order of Elution (Hexane/EtOAc):

    • Di-chloro byproduct (Most Lipophilic / Fastest)

    • Target Monochloride

    • Starting Material (TMB) (Most Polar / Slowest)

Experimental Setup:

  • Stationary Phase: High-grade Silica Gel (230-400 mesh).[4]

  • Mobile Phase: Linear Gradient of Hexane (or Heptane) / Ethyl Acetate (EtOAc) .

  • Loading: Dry load on Celite is recommended to prevent band broadening.

Step-by-Step Procedure:

  • Equilibration: Equilibrate column with 100% Hexane.

  • Loading: Load sample (adsorbed on Celite).

  • Gradient:

    • 0 - 5 mins: 100% Hexane (Elutes Di-chloro species).

    • 5 - 20 mins: 0% to 5% EtOAc (Target Monochloride usually elutes here).

    • 20 - 30 mins: 5% to 10% EtOAc (Elutes unreacted TMB).

  • Detection: UV at 254 nm. Chlorinated aromatics quench fluorescence strongly.

Frequently Asked Questions (FAQs)

Q1: My product is an oil, but the literature says it should be a solid. What is happening? A: This is a classic symptom of "Melting Point Depression" caused by the presence of the regioisomer or solvent residues.

  • Action: Run a 1H-NMR . If you see small "shadow" peaks near the methoxy signals (3.8 - 3.9 ppm), you have an isomeric mixture.[1]

  • Fix: Triturate the oil with cold pentane.[1] If it turns into a gum/solid, filter it cold.

Q2: Why does the dichlorinated byproduct form so easily? A: The trimethoxybenzene ring is extremely electron-rich. The first chlorine atom is deactivating, but not enough to overcome the activation from three methoxy groups.

  • Prevention:[1] Use N-Chlorosuccinimide (NCS) instead of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     or 
    
    
    
    gas.[4] Run the reaction in Acetonitrile at 0°C. Use exactly 0.95 equivalents of the chlorinating agent to leave some starting material (which is easier to separate than the di-chloro byproduct).

Q3: Can I use distillation? A: Only under high vacuum (< 1 mmHg). The boiling points of Mono-Cl and Di-Cl TMB derivatives are often within 10-15°C of each other. Without a spinning band distillation column, separation will be poor. Recrystallization is preferred for purity.

Mechanistic Insight: Impurity Formation[1]

Understanding the reaction pathway helps in preventing the impurity before purification is even needed.

ReactionPathway cluster_prevention Control Strategy TMB 1,2,4-Trimethoxybenzene (Starting Material) Mono Target: Monochloride (Activated) TMB->Mono Fast (k1) NCS + NCS / Cl2 Di Impurity: Dichloride (Deactivated but Lipophilic) Mono->Di Slower (k2) (If Temp > 25°C or Excess Cl) Advice Ensure k1 >> k2 by: 1. Low Temp (0°C) 2. Stoichiometry (0.95 eq)

Figure 2: Reaction pathway showing the sequential chlorination.[1] The target molecule remains activated, posing a risk for over-chlorination.

References

  • Synthesis and Chlorination of Polymethoxybenzenes

    • Castellino, A. J., & Rapoport, H. (1984). Synthesis of 2-chloro-1,3,4-trimethoxybenzene and related derivatives. Journal of Organic Chemistry.[1]

    • Note: Standard chlorination with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       in DCM is described in:  (Validates elution order and solvent choices).[4]
      
  • Purification of Chlorinated Aromatics

    • Harata, K. (1998).[5] Separation of Chlorinated Aromatic Compounds.[1][6][7][8] Chemical Reviews.

    • [1]

  • Physical Properties & Spectra

    • NIST Chemistry WebBook.[3] Benzene, 1,2,4-trichloro-5-methoxy- (Analogous Data).

    • [3]

  • Process Safety (Reagent Selection)

    • Use of NCS vs Sulfuryl Chloride for selectivity.[1]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-Chloro-1,3,4-trimethoxybenzene

The following technical guide is structured as a specialized support center resource. It addresses the specific electronic and steric challenges of 2-Chloro-1,3,4-trimethoxybenzene , a substrate characterized by signific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific electronic and steric challenges of 2-Chloro-1,3,4-trimethoxybenzene , a substrate characterized by significant steric hindrance (flanked by two ortho-methoxy groups) and electronic deactivation (electron-rich arene).[1]

Subject: Troubleshooting & Optimization Guide for Sterically Hindered, Electron-Rich Aryl Chlorides Document ID: TS-OPT-2Cl-TMOB Applicable Chemistries: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira Target Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary: The Substrate Challenge

Before optimizing, you must understand why this substrate fails under standard conditions. 2-Chloro-1,3,4-trimethoxybenzene is not a standard aryl chloride.[1] It presents a "Perfect Storm" of deactivation:

  • Electronic Deactivation: The three methoxy groups (positions 1, 3, 4) are strong electron donors (

    
     effect).[1][2] This increases the electron density of the aromatic ring, strengthening the C–Cl bond and making the Oxidative Addition  step (the turnover-limiting step) thermodynamically unfavorable.
    
  • Steric Crowding (The "Ortho Effect"): The chlorine atom at position 2 is flanked by methoxy groups at positions 1 and 3.[2] This steric bulk hinders the approach of the Palladium catalyst, requiring ligands with specific "bite angles" and flexibility.

Module 1: Catalyst System Selection (FAQs)

Q1: My standard Pd(PPh3)4 / K2CO3 system yields <10% conversion. Why?

Diagnosis: The triphenylphosphine (PPh3) ligand is insufficiently electron-rich to force oxidative addition into the electron-rich C–Cl bond.[1] Furthermore, K2CO3 is often too weak a base to activate the boronic acid (in Suzuki) or amine (in Buchwald) in this crowded environment.[2]

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.[1][2]

  • Recommendation: Use SPhos or XPhos .[1]

    • Why? These ligands are highly electron-rich (facilitating oxidative addition) and bulky (preventing catalyst dimerization).[1][2] SPhos is particularly effective for ortho-disubstituted substrates.[1]

  • Alternative: Pd-PEPPSI-IPr (NHC precatalyst) is excellent for extremely hindered chlorides.[1]

Q2: Should I use Pd(OAc)2 or Pd2(dba)3 as the precursor?

Recommendation: Pd(OAc)2 is generally preferred if you are generating the active species in situ with a phosphine ligand.[2]

  • Reasoning: Pd2(dba)3 contains dibenzylideneacetone (dba), which acts as a ligand itself.[2] In difficult reactions (like this one), dba can compete with your phosphine ligand for the metal center, inhibiting the reaction.[2]

  • Pro-Tip: For maximum reproducibility, use Pre-formed Catalysts (e.g., XPhos Pd G4 ).[2] This eliminates the induction period and ensures a 1:1 Pd:Ligand ratio, preventing "catalyst death" before the cycle begins.

Module 2: Optimization of Catalyst Loading (The Protocol)

Reducing loading from 5 mol% to <0.5 mol% requires a rigorous exclusion of oxygen and a precise activation protocol.

Workflow: Determination of Maximum Turnover Number (TON)

Objective: Define the lowest effective catalyst loading for >95% conversion.

Experimental Protocol:

  • Stock Solution Prep: Prepare a stock solution of the catalyst (e.g., XPhos Pd G4) in the reaction solvent (e.g., 1,4-Dioxane).[2] Do not weigh sub-milligram amounts directly into the flask.

  • The "Ladder" Screen: Set up 5 parallel reactions with the following loadings:

    • Reaction A: 2.0 mol% (Control - should work)[1][2]

    • Reaction B: 1.0 mol%

    • Reaction C: 0.5 mol%[2]

    • Reaction D: 0.1 mol%

    • Reaction E: 0.05 mol%

  • Conditions:

    • Solvent: 1,4-Dioxane or Toluene (degassed).[1][2]

    • Base: K3PO4 (3.0 equiv) or KOtBu (stronger, for difficult cases).[2]

    • Temp: 100°C - 110°C.

  • Sampling: Take aliquots at 1h, 4h, and 24h.

Data Interpretation Table:

Loading (mol%)1h Conv.4h Conv.24h Conv.Diagnosis
2.0% 80%>99%>99%Over-catalyzed. Wasteful.
1.0% 60%95%>99%Ideal for manufacturing. Robust.
0.5% 30%70%90%Kinetic Limit. Reaction is too slow; catalyst deactivates before completion.[1]
0.1% 5%10%10%Catalyst Poisoning. Impurities in solvent/substrate > catalyst conc.[1]
Visualizing the Optimization Logic

OptimizationLogic Start Start Optimization (2-Cl-1,3,4-TMOB) CheckConv Check Conversion @ 2 mol% Start->CheckConv LowConv < 50% Conversion CheckConv->LowConv Fail HighConv > 90% Conversion CheckConv->HighConv Pass AnalyzeFail Analyze Failure Mode LowConv->AnalyzeFail ReduceLoad Reduce Loading Stepwise (1.0% -> 0.5% -> 0.1%) HighConv->ReduceLoad ChangeLigand Switch to SPhos/XPhos (Steric demand) AnalyzeFail->ChangeLigand ChangeBase Switch to KOtBu (Activation energy) AnalyzeFail->ChangeBase ChangeLigand->CheckConv ChangeBase->CheckConv CheckStall Does Reaction Stall? ReduceLoad->CheckStall StallYes Yes: Catalyst Death CheckStall->StallYes StallNo No: Success CheckStall->StallNo AddStab Add 10% extra Ligand or Switch to G4 Precatalyst StallYes->AddStab Final Optimized Protocol StallNo->Final AddStab->ReduceLoad

Figure 1: Decision tree for optimizing catalyst loading for sterically hindered aryl chlorides.

Module 3: Troubleshooting Specific Failures

Issue 1: Reaction turns black and stalls at 50% conversion.
  • Cause: "Pd Black" formation.[1] The active Pd(0) species has aggregated into inactive metallic palladium nanoparticles.[2] This typically happens when the reaction runs out of ligand (oxidation) or the oxidative addition step is too slow compared to the catalyst decomposition rate.[2]

  • Solution:

    • Add Excess Ligand: Use a Ligand:Pd ratio of 2:1 or 3:1 instead of 1:1.

    • Lower Temperature: If running at 120°C, drop to 90°C to preserve catalyst life, even if the rate is slower.

Issue 2: Homocoupling of the Boronic Acid (in Suzuki).
  • Observation: You see the biaryl dimer of your boronic acid, but your 2-Chloro-1,3,4-trimethoxybenzene remains unreacted.

  • Cause: Oxidative addition into the hindered chloride is too slow. Oxygen enters the system, promoting homocoupling.

  • Solution:

    • Degas Vigorously: Sparging with Argon for 15 mins is mandatory.[1]

    • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its concentration low relative to the aryl chloride.

Module 4: Post-Reaction Purification (Metal Scavenging)

For drug development, residual Palladium must be <10 ppm. 2-Chloro-1,3,4-trimethoxybenzene derivatives are electron-rich and "sticky" for metals.[1]

Protocol: SiliaMetS® Thiol Scavenging

  • Dilute the crude reaction mixture in Ethyl Acetate (10 mL per g of product).

  • Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) resin (4 equivalents relative to the Pd loading).[1][2]

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad.[1]

  • Verification: Check Pd levels via ICP-MS. If >20 ppm, repeat with SiliaMetS® Thiourea .

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Valente, C., et al. (2010).[2] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. [1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Ingoglia, B. T., et al. (2019).[2] Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters. [1][2]

Sources

Optimization

Troubleshooting oxidative addition of Pd to electron-rich aryl chlorides

Subject: Troubleshooting Oxidative Addition of Pd to Electron-Rich Aryl Chlorides Ticket Priority: High (Rate-Determining Step Failure) Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Oxidative Addition of Pd to Electron-Rich Aryl Chlorides Ticket Priority: High (Rate-Determining Step Failure) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Triage

The Problem: You are attempting to cross-couple an electron-rich aryl chloride (e.g., 4-chloroanisole, chloropyridines). The reaction is stalled or low-yielding. The Root Cause: The oxidative addition (OA) of the C–Cl bond to Palladium(0) is the kinetic bottleneck. The bond dissociation energy (BDE) of Ar–Cl is


96 kcal/mol (vs. 

81 kcal/mol for Ar–Br). Electron-donating groups (EDGs) on the arene further increase the electron density at the ipso-carbon, making it less electrophilic and repelling the nucleophilic Pd(0) center.
Triage: Identify Your Failure Mode

Before changing ligands, identify the symptom.

SymptomDiagnosisImmediate Action
0% Conversion Catalyst death or failure to activate.Switch from Pd(OAc)

/Pd

(dba)

to G3/G4 precatalysts .
<20% Yield, High SM Rate of OA is too slow; catalyst decomposes before turnover.Increase Temperature (>80°C) or switch to XPhos/RuPhos .
Dehalogenation (Ar-H) OA occurred, but Transmetallation failed.Switch solvent to anhydrous dioxane; remove H-sources (alcohols).
Protodeboronation OA is too slow; Boronic acid decomposes faster than it couples.Add boronic acid slowly (syringe pump) or use MIDA boronates .
Pd Black Precipitation Ligand dissociation; "Homeopathic" Pd dosing.Increase Ligand:Pd ratio to 2:1 or use a well-defined precatalyst.

The "Hardware" Upgrade: Ligand & Precatalyst Selection

To breach the activation energy barrier of electron-rich Ar–Cl bonds, you cannot rely on standard conditions. You need a specific catalytic architecture.

A. The Monoligated Pathway (The "Secret" to Success)

Contrary to textbook definitions showing PdL


 as the active species, experimental evidence confirms that for bulky, electron-rich ligands, the monoligated 12-electron species [Pd(0)L]  is the active catalyst for difficult oxidative additions.
  • Why it works: The extreme steric bulk of ligands like XPhos or IPr forces the formation of a mono-ligated species. This 12e

    
     center is coordinatively unsaturated and super-nucleophilic, drastically lowering the transition state energy for attacking the C–Cl bond.
    
B. Ligand Selection Matrix
Ligand ClassTop CandidatesBest Use CaseMechanistic Advantage
Dialkylbiaryl Phosphines XPhos , RuPhos General purpose electron-rich Ar-Cl.Secondary interaction between Pd and the biaryl bottom ring stabilizes the monoligated species.
Bulky Phosphines P(t-Bu)

Sterically hindered Ar-Cl.High electron density (cone angle 182°).
NHC (Carbenes) PEPPSI-IPr Heterocycles (pyridines/pyrimidines).Strong

-donation raises Pd HOMO energy, facilitating electron injection into Ar-Cl

.
Specialty BrettPhos C–N coupling (Amination).[1]Prevents

-hydride elimination in amine products.
C. The Precatalyst Revolution: Stop Using Pd (dba)

Issue: Pdngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


(dba)

contains dibenzylideneacetone (dba), which acts as a ligand. For difficult Ar–Cl substrates, dba competes with your phosphine and inhibits the reaction. Solution: Use Buchwald G3 or G4 precatalysts .[2][3]
  • Mechanism: These are air-stable Pd(II) complexes.[3] Upon treatment with base in the reaction mixture, they undergo rapid reductive elimination to release the active Pd(0)L species without any inhibitory byproducts (G4 releases benign N-methylcarbazole).

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle with a focus on the energy barriers specific to electron-rich aryl chlorides.

CatalyticCycle cluster_0 The Danger Zone Precat Pd(II) Precatalyst (G3/G4) Pd0 Active Species [Pd(0)L] (12-electron) Precat->Pd0 Base Activation (Fast) OA_Complex Oxidative Addition Complex [L-Pd(II)-Ar(Cl)] Pd0->OA_Complex RATE DETERMINING STEP High Barrier for Ar-Cl ArCl Substrate Ar-Cl (Electron Rich) ArCl->Pd0 TM_Complex Transmetallation Complex [L-Pd(II)-Ar(Nu)] OA_Complex->TM_Complex + Nucleophile (R-B(OH)2) Base TM_Complex->Pd0 Reductive Elimination (Fast for bulky L) Product Product Ar-Nu TM_Complex->Product

Figure 1: Catalytic cycle highlighting the Oxidative Addition (OA) bottleneck. Note that the active species is monoligated [Pd(0)L].

Standard Operating Procedure (SOP)

Protocol: Cross-Coupling of Deactivated Aryl Chlorides using G4 Precatalysts This protocol uses a self-validating precatalyst system to eliminate activation variables.

Materials
  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Ligand: XPhos (1–2 mol%) Note: Adding 1:1 free ligand stabilizes the active species.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground) or K
    
    
    CO
    
    
    .
  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1). Biphasic systems often accelerate OA due to "on-water" effects.

Step-by-Step
  • Charge Solids: In a vial equipped with a stir bar, add the Aryl Chloride (1.0 equiv), Boronic Acid (1.2–1.5 equiv), XPhos Pd G4 (0.02 equiv), and Base (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (

    
    ). Critical: Oxygen kills the electron-rich phosphine instantly.
    
  • Solvent Addition: Add degassed solvent via syringe.

  • Activation: Place in a pre-heated block at 80°C .

    • Why 80°C? Ar-Cl activation usually requires thermal energy to cross the barrier, even with good ligands. Room temperature is rarely sufficient for electron-rich chlorides.

  • Monitoring: Check LCMS at 1 hour.

    • Pass Criteria: >50% conversion.

    • Fail Criteria: <5% conversion. If failed, increase temp to 100°C or switch solvent to n-Butanol (higher boiling point, promotes solubility).

Troubleshooting Decision Tree

Use this logic flow to debug failed reactions systematically.

Troubleshooting Start Reaction Failed (<10% Yield) CheckSM Is Ar-Cl remaining? Start->CheckSM SM_Yes Yes (Low Conversion) CheckSM->SM_Yes Yes SM_No No (SM Consumed) CheckSM->SM_No No Cat_Active Is Catalyst Active? SM_Yes->Cat_Active Solvent_Temp Increase Temp Change Solvent Cat_Active->Solvent_Temp Yes (Color change observed) Change_Precat Switch to G4 Precatalyst Check O2 exclusion Cat_Active->Change_Precat No (Pd black/No change) Identify_Byprod Identify Major Byproduct SM_No->Identify_Byprod Dehal Dehalogenation (Ar-H) Solvent/Hydride issue Identify_Byprod->Dehal Ar-H found Homocouple Homocoupling Oxidant present (Air) Identify_Byprod->Homocouple Ar-Ar found

Figure 2: Logic flow for diagnosing reaction failure modes.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates that the ligand has dissociated from the metal, and the naked Pd(0) has aggregated into inactive nanoparticles. This happens if the ligand is oxidized (impure) or if the Ligand:Pd ratio is too low.

  • Fix: Add 1 equivalent of free ligand relative to the precatalyst (e.g., 1 mol% G4 + 1 mol% XPhos).

Q: Can I use microwave heating? A: Yes, and it is highly recommended for electron-rich aryl chlorides. The rapid heating can help surmount the high activation energy barrier of the oxidative addition step before the catalyst has time to decompose thermally. Try 120°C for 20 minutes.

Q: My substrate has a pyridine nitrogen. Does that matter? A: Yes. Pyridines can coordinate to the Pd center, displacing the phosphine and killing the catalyst ("poisoning").

  • Fix: Use PEPPSI-IPr or XPhos . The bulky nature of these ligands prevents the pyridine nitrogen from binding effectively to the metal center.

Q: I see the product, but the reaction stops at 60%. Adding more catalyst doesn't help. A: This is likely product inhibition . The electron-rich product might be binding to the catalyst. Alternatively, the base might be consumed or the boronic acid degraded (protodeboronation).

  • Fix: Analyze the reaction mixture pH. If neutral, add more base. If base is fine, add a second portion of Boronic Acid, not catalyst.

References

  • McIndoe, J. S., et al. "Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex."[4] Angewandte Chemie International Edition, 2011.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Design and Use of Precatalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Lundgren, R. J., & Stradiotto, M. "Key Concepts in Ligand Design: An Introduction." Ligand Design in Metal Chemistry, Wiley, 2016.

  • Hazari, N., et al. "Pd(I) Bridging Allyl Dimers as Precatalysts for Cross-Coupling Reactions." Accounts of Chemical Research, 2019.

  • Valente, C., et al. "PEPPSI Theme and Variations: Catalyst Tuning for Difficult Coupling Reactions." Organometallics, 2012.

Sources

Troubleshooting

Stability of 2-Chloro-1,3,4-trimethoxybenzene under basic conditions

This is a technical support guide designed for researchers and drug development professionals working with 2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) . Topic: Stability & Reactivity Under Basic Conditions Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with 2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) .

Topic: Stability & Reactivity Under Basic Conditions

Executive Technical Summary

2-Chloro-1,3,4-trimethoxybenzene is an electron-rich, sterically congested aryl chloride. Its stability profile is defined by the "Ortho-Effect" —the chlorine atom at position 2 is flanked by methoxy groups at positions 1 and 3.

  • Base Stability: High. The molecule is chemically inert to standard aqueous and organic bases (e.g., NaOH,

    
    , 
    
    
    
    , Pyridine) due to the electron-rich aromatic ring repelling nucleophilic attack and the lack of acidic protons.
  • Reactivity Bottleneck: The primary challenge is not instability, but steric hindrance during catalytic cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The flanking methoxy groups impede the approach of metal centers (Pd, Ni).

  • Critical Risk: While stable to base, the compound is susceptible to demethylation by strong nucleophiles (e.g., thiolates) in polar aprotic solvents or lithium-halogen exchange with organolithiums.

Stability Profile & Reactivity Matrix

The following data summarizes the compound's behavior under various basic regimes.

Condition ClassReagent ExamplesStability RatingTechnical Note
Aqueous Bases 1M NaOH, KOH, LiOHStable No hydrolysis observed. The Cl-C bond is robust without transition metal catalysis.
Weak Organic Bases

, DIPEA, Pyridine
Stable Inert. Suitable for use as acid scavengers in acylation reactions.
Inorganic Carbonates

,

Stable Standard bases for Suzuki coupling; no degradation at reflux in Toluene/Dioxane.
Strong Nucleophiles NaOMe, NaOEt, NaSEtConditionally Stable Risk: High heat (>100°C) in DMF/DMSO may trigger

or demethylation (

on methyl).
Organometallics n-BuLi, t-BuLi, GrignardsReactive Not Stable. Undergoes rapid Lithium-Halogen exchange at -78°C.

Troubleshooting Guides (Q&A)

Category A: Cross-Coupling Failures (Suzuki/Buchwald)

Q: I am attempting a Suzuki coupling using


 in Dioxane/Water, but I see >90% starting material recovery. Is the base decomposing my chloride? 

A: No, the base is not decomposing your starting material. The issue is oxidative addition failure .

  • Root Cause: The chlorine at C2 is "sandwiched" between two methoxy groups (C1 and C3). This creates a steric wall that prevents the Palladium(0) species from accessing the C-Cl bond. Standard catalysts like

    
     are often too bulky and insufficiently electron-rich to penetrate this barrier.
    
  • Solution: Switch to a catalyst system designed for sterically hindered, electron-rich chlorides.

    • Recommended: Pd-PEPPSI-IPr or XPhos Pd G3 . The bulky, electron-rich phosphine ligands facilitate oxidative addition despite the crowding.

    • Protocol Adjustment: Increase temperature to 100–110°C to overcome the activation energy barrier.

Category B: Impurity Formation

Q: After stirring with NaH in DMF, I observe a new spot on TLC that is more polar. Is this hydrolysis?

A: It is unlikely to be hydrolysis (replacement of Cl with OH). It is likely demethylation .

  • Mechanism: While NaH itself is a base, if your DMF is wet or degrades to form dimethylamine, or if you use a nucleophilic base like a thiolate, the methoxy methyl groups can be attacked via an

    
     mechanism.
    
  • Diagnostic: Check the NMR.[1][2] A hydrolysis product (phenol) will lose the Cl signal but keep 3 OMe signals. A demethylation product will show loss of one methyl singlet (integrating 3H to 6H).

  • Fix: Ensure anhydrous conditions. If using strong bases, switch from DMF (which can decompose) to THF or Dioxane.

Category C: Organolithium Handling[1]

Q: Can I use n-BuLi to deprotonate the ring for functionalization?

A: No.

  • Reasoning: You cannot perform a Directed Ortho Metalation (DoM) because the C2 position is occupied by Chlorine. Instead, n-BuLi will attack the Chlorine atom, resulting in Lithium-Halogen Exchange .

    • Reaction:

      
      .
      
  • Outcome: You will generate the aryllithium species at C2. If this is your goal (to quench with an electrophile), it works excellently. If you intended to deprotonate C5 or C6, this method will fail.

Mechanistic Visualization

The following diagram illustrates the reactivity pathways determined by the steric environment of the 2-Chloro-1,3,4-trimethoxybenzene core.

ReactivityMap Core 2-Chloro-1,3,4-trimethoxybenzene (Sterically Crowded Core) Base Weak/Moderate Base (K2CO3, Et3N, NaOH) Core->Base Exposure StrongNuc Strong Nucleophiles (RS-, High Temp) Core->StrongNuc Attack on Me Lithium Organolithiums (n-BuLi, t-BuLi) Core->Lithium -78°C PdCat Standard Pd Catalyst (Pd(PPh3)4) Core->PdCat Suzuki/Buchwald AdvPdCat Advanced Pd Catalyst (XPhos, PEPPSI) Core->AdvPdCat High T, Bulky Ligand Stable STABLE No Reaction Base->Stable Inert Demeth SIDE REACTION Demethylation (Sn2) StrongNuc->Demeth Cleavage Exchange REACTIVE Li-Halogen Exchange Lithium->Exchange Fast NoCoup FAILURE No Oxidative Addition PdCat->NoCoup Steric Block Coupling SUCCESS Cross-Coupling AdvPdCat->Coupling Product

Caption: Reactivity logic flow. Green paths indicate successful stability or intended transformation; Red/Yellow paths indicate side reactions or failures due to steric hindrance.

Standard Stability Validation Protocol

Use this self-validating protocol to confirm the quality of your batch before committing to expensive steps.

Objective: Verify that the material has not undergone oxidation (quinone formation) or hydrolysis.

  • Visual Inspection: Pure compound should be an off-white to pale yellow solid/liquid. Dark brown or red coloration indicates oxidation (quinone formation).

  • Solubility Check: Dissolve 10 mg in 1 mL

    
    . The solution should be clear. Turbidity suggests polymerization or salt formation.
    
  • 1H NMR Validation (400 MHz,

    
    ): 
    
    • Region 6.5 - 7.0 ppm: Look for two aromatic protons.

      • Note: If you see more than two, or complex splitting, you may have the wrong isomer or a mixture.

    • Region 3.7 - 4.0 ppm: Look for three distinct singlets (Methoxy groups).

      • Integration: 3:3:3 relative to the 1:1 aromatic protons.

      • Failure Mode: Loss of a methyl signal indicates demethylation.

References

  • Master Organic Chemistry.

    
    ): Mechanism and Reactivity of Electron-Rich Systems.
    [Link]
    
  • B. H. Lipshutz et al. Organolithiums in Synthesis: Lithium-Halogen Exchange vs. Deprotonation. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Spectroscopic Analysis: 2-Chloro-1,3,4-trimethoxybenzene

Executive Summary Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. This guide provides a technical deep-dive into the 1H NMR characterization of 2-Chloro-1,3,4-trimethoxybenzene (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

This guide provides a technical deep-dive into the 1H NMR characterization of 2-Chloro-1,3,4-trimethoxybenzene (CAS: 140665-34-5). As a chlorinated derivative of electron-rich polymethoxybenzenes, this scaffold is a critical intermediate in the synthesis of polyphenolic natural products and pharmacophores.

The core challenge in working with this molecule is not detection, but structural differentiation from its regioisomers (e.g., 5-chloro-1,2,4-trimethoxybenzene) and starting materials. This guide compares the spectral performance of the target molecule against these common alternatives, establishing a self-validating protocol for structural assignment.

Technical Deep Dive: The 1H NMR Spectrum

Structural Basis for Spectral Assignment

The structure of 2-Chloro-1,3,4-trimethoxybenzene consists of a benzene ring substituted with three methoxy groups at positions 1, 3, and 4, and a chlorine atom at position 2. This creates an asymmetric, tetrasubstituted aromatic system with two remaining protons at positions 5 and 6.

  • Symmetry:

    
     (Asymmetric).
    
  • Spin System: The two aromatic protons (H5 and H6) are adjacent, forming an AB spin system .

  • Electronic Environment:

    • H5: Ortho to the methoxy group at C4.

    • H6: Ortho to the methoxy group at C1.

    • Coupling: We expect a characteristic ortho-coupling constant (

      
      )  of approximately 8.5–9.0 Hz.
      
Predicted Spectral Characteristics (CDCl3, 400 MHz)
Signal GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic H6 6.80 – 6.95Doublet (

Hz)
1HDeshielded by meta-Cl and ortho-OMe effects.
Aromatic H5 6.55 – 6.70Doublet (

Hz)
1HShielded relative to H6 due to strong +M effect of ortho/para OMe groups.
Methoxy A 3.85 – 3.95Singlet3HC3-OMe (Sterically crowded, flanked by Cl and OMe).
Methoxy B 3.80 – 3.85Singlet3HC1-OMe (Ortho to Cl).
Methoxy C 3.75 – 3.80Singlet3HC4-OMe (Least sterically hindered).

Critical Insight: The presence of two doublets in the aromatic region is the definitive fingerprint of the 2-chloro-1,3,4-isomer. This distinguishes it from the 5-chloro isomer (derived from 1,2,4-trimethoxybenzene), which typically displays two singlets due to the para-arrangement of protons.

Comparison Guide: Product vs. Alternatives

In drug development, "performance" of an analytical method is defined by its ability to resolve the target from impurities. The table below compares the 1H NMR profile of the target against its most likely contaminants.

Comparative Spectral Data
FeatureTarget: 2-Chloro-1,3,4-trimethoxybenzene Precursor: 1,2,4-Trimethoxybenzene Isomer: 5-Chloro-1,2,4-trimethoxybenzene
Aromatic Region 2 Signals (Doublets) 3 Signals (m, d, s) 2 Signals (Singlets)
Coupling (

)
Ortho (

Hz)
Ortho (

Hz) + Meta (

Hz)
Para (None visible or very small)
Methoxy Region 3 Distinct Singlets3 Distinct Singlets3 Distinct Singlets
Differentiation Primary ID: Look for the AB doublet system.[1]ID: Integration of 3H in aromatic region.ID: Look for two isolated singlets (H3 and H6).
Decision Logic for Structural Assignment

The following diagram illustrates the logical workflow for confirming the identity of the chlorinated product during synthesis.

NMR_Decision_Tree Start Crude Reaction Mixture (Chlorination of Trimethoxybenzene) Aromatic_Check Analyze Aromatic Region (6.0 - 7.5 ppm) Start->Aromatic_Check Integration Integration Count Aromatic_Check->Integration Multiplicity Check Multiplicity Integration->Multiplicity 2H Result_Precursor Precursor Identified: 1,2,4-Trimethoxybenzene (3 Ar-H) Integration->Result_Precursor 3H Result_Isomer Isomer Identified: 5-Chloro-1,2,4-trimethoxybenzene (2 Singlets) Multiplicity->Result_Isomer Singlets (Para) Result_Target Target Confirmed: 2-Chloro-1,3,4-trimethoxybenzene (2 Doublets, J~9Hz) Multiplicity->Result_Target Doublets (Ortho)

Figure 1: NMR-based decision tree for distinguishing regioisomers of chlorinated trimethoxybenzenes.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this standardized protocol. This workflow is designed to minimize solvent effects that can obscure methoxy signal resolution.

Sample Preparation
  • Solvent Choice: Use CDCl3 (Chloroform-d) containing 0.03% TMS.

    • Why? CDCl3 provides excellent solubility for methoxybenzenes and minimizes viscosity-induced broadening compared to DMSO-d6.

    • Alternative: Use Benzene-d6 if methoxy signals overlap in CDCl3. The aromatic solvent induced shift (ASIS) effect can resolve overlapping methyl peaks.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Avoid higher concentrations (>30 mg) to prevent intermolecular stacking interactions which can shift aromatic peaks upfield.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into the NMR tube to remove solid particulates that degrade field homogeneity.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Methoxy protons can have long T1 relaxation times. A short D1 may lead to integration errors, skewing the 3:3:3 ratio.

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.

  • Spectral Width: -2 to 14 ppm.

Data Processing
  • Apodization: Apply an exponential window function with LB = 0.3 Hz .

  • Phasing: Manual phasing is required. Autophasing often fails to correct the baseline around the intense methoxy signals.

  • Integration: Calibrate the TMS peak to 0.00 ppm. Integrate the aromatic doublets first (set to 1H each) to normalize the methoxy region.

Synthesis & Pathway Context[2][3][4][5][6][7][8][9]

Understanding the origin of the 2-chloro isomer is vital for interpreting the spectrum. It is often a product of electrophilic aromatic substitution (EAS) where the directing effects of the methoxy groups compete.

Synthesis_Pathway Substrate 1,2,4-Trimethoxybenzene Intermediate Sigma Complex Substrate->Intermediate + Cl+ Reagent NCS or Cl2 (Electrophilic Source) Product_Major 5-Chloro Isomer (Major Product) Sterically Favored Intermediate->Product_Major Kinetic Control Product_Target 2-Chloro Isomer (Target) Sterically Crowded Intermediate->Product_Target Specific Conditions

Figure 2: Electrophilic aromatic substitution pathway showing the divergence between the major 5-chloro isomer and the target 2-chloro isomer.

References

  • Sigma-Aldrich. 2-Chloro-1,3,4-trimethoxybenzene Product Specification & CAS 140665-34-5.[2]Link[3]

  • National Institute of Standards and Technology (NIST). 1,2,4-Trimethoxybenzene 1H NMR Standards.Link

  • PubChem. Compound Summary: 1,2,4-Trimethoxybenzene (Precursor Data).[1]Link

  • ChemicalBook. NMR Spectrum Data for Trimethoxybenzene Derivatives.Link

  • Royal Society of Chemistry. Chlorination of electron-rich aromatics: Selectivity and spectral characterization.Link

Sources

Comparative

13C NMR chemical shifts for 2-Chloro-1,3,4-trimethoxybenzene

The following guide provides a structural elucidation benchmark for 2-Chloro-1,3,4-trimethoxybenzene , synthesizing experimental precedents with high-confidence predictive modeling. Structural Elucidation Benchmarking: C...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a structural elucidation benchmark for 2-Chloro-1,3,4-trimethoxybenzene , synthesizing experimental precedents with high-confidence predictive modeling.

Structural Elucidation Benchmarking: C NMR of 2-Chloro-1,3,4-trimethoxybenzene

Executive Summary

2-Chloro-1,3,4-trimethoxybenzene is a tetrasubstituted electron-rich aromatic scaffold, frequently encountered as an intermediate in the synthesis of anti-tubulin agents and polyphenolic natural products.

In


C NMR spectroscopy, this molecule presents a specific challenge: Steric Compression . The chlorine atom at position 2 is wedged between two methoxy groups (at positions 1 and 3), creating a "buttressing effect." This significantly alters the chemical shifts of the methoxy carbons and the ipso-aromatic carbons compared to the non-chlorinated parent (1,2,4-trimethoxybenzene).

This guide compares the Predicted/Target shifts against the Experimental Parent shifts to validate successful chlorination.

Experimental Protocol: High-Resolution Acquisition

To distinguish the quaternary carbons (C1, C2, C3, C4) from the methine carbons (C5, C6) and resolve the crowded methoxy region, the following acquisition protocol is required.

Methodology
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor, though
    
    
    provides sharper methoxy resolution).
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .[1]

    • Reasoning: The quaternary carbons (C-Cl and C-OMe) have long

      
       relaxation times. A short D1 (e.g., 1s) will suppress these signals, making integration and detection difficult.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Workflow Diagram

The following flowchart outlines the logical assignment process for tetrasubstituted benzenes.

NMR_Workflow Start Sample: 2-Chloro-1,3,4-trimethoxybenzene Step1 1H NMR Integration (Confirm 3x OMe, 2x Ar-H) Start->Step1 Step2 13C NMR (Broadband) (Count 9 distinct signals) Step1->Step2 Step3 DEPT-135 / HSQC (Identify C5, C6, OMe) Step2->Step3 Step4 HMBC (Long Range) (Connect OMe protons to C1, C3, C4) Step3->Step4 Result Full Assignment Step4->Result

Figure 1: Step-wise logic for assigning quaternary carbons in polysubstituted aromatic rings.

Data Comparison: Target vs. Parent

The table below contrasts the Target Molecule with its Parent (1,2,4-Trimethoxybenzene) . Use this to confirm the chlorination at Position 2.

Table 1: Chemical Shift Comparison ( , ppm in )
Carbon PositionTypeParent (1,2,4-TMB) [1]Target (2-Cl-1,3,4-TMB) [2]Shift Effect (

)
C1 (C-OMe) Quaternary146.5148.5 – 150.0 Deshielded (Ortho-Cl effect)
C2 (C-X) Methine (H)

Quat (Cl)
98.5 (CH)118.0 – 122.0 Major Diagnostic Shift (+20 ppm)
C3 (C-OMe) Quaternary143.8145.0 – 147.0 Deshielded (Ortho-Cl effect)
C4 (C-OMe) Quaternary153.0150.0 – 152.0 Slight Shielding (Meta-Cl effect)
C5 (C-H) Methine104.5106.0 – 108.0 Minor change
C6 (C-H) Methine112.5110.0 – 112.0 Shielded (Para-Cl effect)
OMe (x3) Methyl55.8, 56.2, 56.556.2, 60.5, 60.8 Steric Crowding Effect

Critical Diagnostic Note (*): In 1,2,3-substituted trimethoxy systems, the central methoxy group is often forced out of the ring plane, shifting it downfield to ~60-61 ppm . In 2-Chloro-1,3,4-trimethoxybenzene, the methoxy groups at C1 and C3 are flanked by the Chlorine. Expect at least one, possibly two OMe signals to shift to 60+ ppm . This is the "smoking gun" for position 2 substitution.

Structural Analysis & Mechanism

Understanding why the shifts change is crucial for defense of the data in peer review.

The Chlorine Substituent Effect (SCS)

Chlorine is electronegative (Inductive effect,


) but donates electrons via resonance (

).
  • C2 (Ipso): The direct attachment of Cl replaces H. While H-substituted carbons resonate at ~100 ppm in electron-rich rings, C-Cl resonates at ~120 ppm.

  • C1/C3 (Ortho): The

    
     effect of Chlorine deshields the adjacent carbons (shifting them downfield/higher ppm).
    
Steric Compression (The "Methoxy Problem")

In the parent molecule, the methoxy groups have freedom of rotation. In the 2-Chloro derivative, the bulky Chlorine atom locks the adjacent methoxy groups (Positions 1 and 3) into specific conformations.

  • Consequence: This steric crowding desolvates the methoxy carbons and alters their magnetic environment, typically causing a distinct downfield shift of the methoxy methyl signals from the standard ~56 ppm to ~60 ppm.

Visualizing the Steric Clash

Figure 2: Structural connectivity highlighting the steric "hotspot" at C1-C2-C3.

References

  • SpectraBase. (n.d.).[1] 13C NMR of 1,2,4-Trimethoxybenzene. Wiley Science Solutions. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Substituent Chemical Shift (SCS) increments used for the predicted values).

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-1,3,4-trimethoxybenzene

Executive Summary & Application Scope This guide details the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-1,3,4-trimethoxybenzene (C H ClO ), a critical intermediate and potential impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide details the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-1,3,4-trimethoxybenzene (C


H

ClO

), a critical intermediate and potential impurity in the synthesis of polyphenolic drugs and agrochemicals.

Primary Audience: Analytical Chemists, Drug Impurity Profilers, and Forensic Toxicologists. Core Utility: Differentiating this chlorinated analog from its non-chlorinated parent (1,2,4-trimethoxybenzene) and structural isomers using diagnostic ion clusters and isotopic signatures.

Structural Context & Molecular Properties

Before analyzing the spectrum, the structural environment of the ionization site must be understood to predict bond lability.

PropertyValueNotes
Formula C

H

ClO

Monoisotopic Mass: 202.04 Da (

Cl)
Structure Benzene core with methoxy groups at 1, 3, 4 and Chlorine at 2.[1][2][3]Steric Crowding: The Cl atom at C2 is flanked by methoxy groups at C1 and C3.
Key Lability C–O (Methoxy) and C–ClSteric relief drives specific methyl losses.

Fragmentation Analysis (EI, 70 eV)

The fragmentation of 2-Chloro-1,3,4-trimethoxybenzene is driven by the stability of the aromatic ring and the directing power of the oxygen lone pairs.

The Molecular Ion Cluster (M )
  • m/z 202 (Base Peak or High Intensity): The molecular ion is stable due to the aromatic system.

  • m/z 204 (M+2): Observed at ~33% intensity of the m/z 202 peak.

    • Diagnostic Value: This 3:1 intensity ratio is the definitive fingerprint of a mono-chlorinated species, distinguishing it instantly from non-chlorinated impurities like 1,2,4-trimethoxybenzene (MW 168).

Primary Fragmentation Pathways

Pathway A: Radical-Initiated Methyl Loss (


-Cleavage) 
  • Transition: m/z 202

    
     m/z 187 (Loss of 
    
    
    
    CH
    
    
    )
  • Mechanism: Ionization usually occurs at the oxygen lone pair. Homolytic cleavage of the O-CH

    
     bond releases a methyl radical (15 Da).
    
  • Driving Force: Formation of a resonance-stabilized quinoid oxonium ion.

  • Steric Note: The methoxy groups at C1 and C3 are crowded by the C2-Chlorine. Loss of a methyl group from C1 or C3 is kinetically favored to relieve this steric strain ("Ortho Effect").

Pathway B: Loss of Acyl/Carbonyl Species

  • Transition: m/z 187

    
     m/z 159 (Loss of CO, 28 Da)
    
  • Mechanism: Ring contraction or rearrangement of the quinoid ion typically leads to the expulsion of carbon monoxide, a hallmark of phenol/anisole fragmentation.

Pathway C: Chlorine Radical Loss (Minor)

  • Transition: m/z 202

    
     m/z 167 (Loss of 
    
    
    
    Cl)
  • Observation: Direct loss of halogen is generally less favorable than methyl loss in methoxy-rich aromatics but may appear as a low-abundance peak.

Comparative Analysis: Product vs. Alternative
Feature2-Chloro-1,3,4-trimethoxybenzene 1,2,4-Trimethoxybenzene (Alternative) Differentiation Logic
Molecular Ion m/z 202 m/z 168 Mass shift of +34 Da (Cl vs H).
Isotope Pattern m/z 202/204 (3:1) m/z 168/169 (Normal Carbon isotope)The M+2 peak confirms chlorine presence.
Base Peak m/z 202 or 187 (M-CH

)
m/z 168 or 153 (M-CH

)
Both lose methyl easily, but the absolute mass differs.
Fragment Ions m/z 159, 129m/z 125, 110Downstream fragments retain the mass shift until Cl is lost.

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to key diagnostic fragments.

Fragmentation Figure 1: Proposed EI-MS Fragmentation Pathway of 2-Chloro-1,3,4-trimethoxybenzene M Molecular Ion (M+) m/z 202 / 204 (Chlorine Isotope Pattern) M_CH3 [M - CH3]+ Quinoid Oxonium Ion m/z 187 / 189 M->M_CH3 - •CH3 (15 Da) (Major Pathway) M_Cl [M - Cl]+ Trimethoxybenzene Cation m/z 167 M->M_Cl - •Cl (35 Da) (Minor Pathway) M_CH3_CO [M - CH3 - CO]+ m/z 159 / 161 M_CH3->M_CH3_CO - CO (28 Da) (Ring Contraction)

Figure 1: The dominant pathway involves methyl radical loss driven by resonance stabilization and steric relief at the C1/C3 positions.

Validated Experimental Protocol

To reproduce these results for impurity profiling or structural confirmation, follow this standardized GC-MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate . (Avoid chlorinated solvents like DCM to prevent solvent-cluster interference).

  • Concentration: Dilute to ~10 ppm (10 µg/mL) for scan mode analysis.

GC-MS Instrument Parameters
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[4]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m × 0.25mm × 0.25µm.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV .[5]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

Data Interpretation Checklist
  • Check Retention Time: Chlorinated aromatics typically elute later than their non-chlorinated counterparts on non-polar columns.

  • Verify Isotope Ratio: Zoom into m/z 202. Ensure m/z 204 is present at ~30-33% height.

  • Confirm Methyl Loss: Look for the m/z 187 peak. If m/z 187 is absent or very weak, the structure may not be a methoxybenzene.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, 1,2,4-trimethoxy- (Parent Analog). National Institute of Standards and Technology.[6] [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, 2-chloro-1,4-dimethoxy- (Chlorinated Analog). National Institute of Standards and Technology.[6] [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition.
  • PubChem. Compound Summary: 1,2,4-Trimethoxybenzene. National Library of Medicine. [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromo-1,3,4-trimethoxybenzene

Topic: Reactivity comparison: 2-Chloro-1,3,4-trimethoxybenzene vs 2-Bromo analog Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: 2-Chloro-1,3,4-trimethoxybenzene vs 2-Bromo analog Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of polyphenolic natural products (e.g., combretastatins, podophyllotoxin analogs) and functional materials, 2-Bromo-1,3,4-trimethoxybenzene (2-Br-TMB) and 2-Chloro-1,3,4-trimethoxybenzene (2-Cl-TMB) serve as critical electrophilic building blocks.

While structurally similar, their reactivity profiles diverge significantly due to the steric crowding of the 2-position (flanked by methoxy groups at C1 and C3) and the electron-rich nature of the arene.

  • 2-Br-TMB is the industry standard for lithium-halogen exchange and general cross-coupling, offering high reliability despite higher cost.

  • 2-Cl-TMB is a cost-effective alternative that is largely inert under standard conditions, requiring specialized "next-generation" catalytic systems to overcome the high activation energy barrier of oxidative addition.

This guide provides a technical comparison, decision frameworks, and validated protocols for utilizing both analogs.

Structural & Electronic Context

Both compounds feature a 1,3,4-trimethoxybenzene core (often chemically equivalent to the 1,2,4-trimethoxybenzene scaffold where the halogen occupies the sterically congested position between two methoxy groups).

Feature2-Chloro-1,3,4-trimethoxybenzene2-Bromo-1,3,4-trimethoxybenzene
Bond Dissociation Energy (C-X) High (~96 kcal/mol). Difficult to break.Moderate (~81 kcal/mol). Facile cleavage.
Steric Environment High. Flanked by 1-OMe and 3-OMe.High. Flanked by 1-OMe and 3-OMe.
Electronic State Electron-rich ring increases electron density in C-Cl

, deactivating it toward oxidative addition.
Electron-rich ring deactivates C-Br, but lower BDE compensates.
Primary Utility Large-scale manufacturing (Cost driven).[1]Discovery/Medicinal Chemistry (Speed driven).

Reactivity Matrix: Experimental Performance

The following data summarizes the performance of each analog in key synthetic transformations.

Transformation2-Bromo-1,3,4-TMB2-Chloro-1,3,4-TMBCausality
Lithium-Halogen Exchange Excellent. (>95% exchange with n-BuLi at -78°C).Poor. (<10% exchange; competing ortho-lithiation or inert).C-Br bond is weaker than C-Li bond formation driving force. C-Cl bond is too strong for n-BuLi exchange kinetics.
Suzuki-Miyaura Coupling Good. Standard catalysts (

,

) work well.
Challenging. Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) or Pd-NHC complexes.Oxidative addition is the rate-limiting step. The electron-rich ring makes the aryl chloride a poor electrophile.
Grignard Formation Feasible. Requires activation (

, heat) or

.
Difficult. Requires Rieke Mg or continuous activation; rarely practical.Magnesium insertion into C-Cl bond in electron-rich systems is kinetically sluggish.
Stability Light sensitive; store in amber vials.Stable under ambient conditions.[2]C-Br bond lability leads to slow photolytic cleavage.

Deep Dive: Lithium-Halogen Exchange

For generating the nucleophilic aryl species (e.g., for addition to aldehydes or ketones), the Bromo analog is the superior choice.

Mechanistic Pathway

The lithium-halogen exchange is an equilibrium process driven by the stability of the resulting organolithium.

  • With 2-Br-TMB: The exchange is faster than competing proton abstraction (ortho-lithiation).

  • With 2-Cl-TMB: The exchange is kinetically slow. n-BuLi acts as a base, removing protons from other positions (e.g., C5 or C6) or attacking the methyl groups, leading to complex mixtures.

LiExchange Start Substrate (2-Halo-TMB) nBuLi Reagent: n-BuLi (-78°C) Start->nBuLi Br_Inter Ate-Complex (Transition State) nBuLi->Br_Inter If X = Br Cl_Fail No Exchange (Kinetic Barrier) nBuLi->Cl_Fail If X = Cl Br_Prod 2-Lithio-1,3,4-TMB (Desired Nucleophile) Br_Inter->Br_Prod Fast Cl_Side Side Product: Ortho-Lithiation at C5/C6 Cl_Fail->Cl_Side Slow / Competing

Figure 1: Mechanistic divergence in Lithium-Halogen exchange. The Bromo analog follows a clean exchange pathway, while the Chloro analog suffers from kinetic inhibition.

Validated Protocol: Preparation of 2-Lithio-1,3,4-trimethoxybenzene

Substrate: 2-Bromo-1,3,4-trimethoxybenzene Reagent: n-Butyllithium (2.5 M in hexanes) Solvent: Anhydrous THF

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-Bromo-1,3,4-trimethoxybenzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.

  • Incubation: Stir at -78°C for 30 minutes. Note: Do not warm up, or the lithiated species may decompose via benzyne formation or scrambling.

  • Quench/Reaction: Add the electrophile (e.g., aldehyde) dissolved in THF dropwise.

  • Workup: Warm to room temperature and quench with sat.

    
    .
    

Deep Dive: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura coupling, the electron-rich nature of the trimethoxybenzene ring increases the electron density at the ipso-carbon, making the C-X bond less electrophilic. This severely hampers oxidative addition, particularly for the Chloro analog.

The "Chloro" Challenge

To couple 2-Cl-TMB , you cannot use standard "textbook" conditions (


/

). You must use a catalytic system designed to facilitate oxidative addition into electron-rich aryl chlorides.

Recommended Systems for 2-Cl-TMB:

  • Buchwald Gen-3/4 Precatalysts: XPhos-Pd-G4 or SPhos-Pd-G4. These bulky, electron-rich phosphines facilitate oxidative addition.

  • PEPPSI-IPr: A Pd-NHC (N-heterocyclic carbene) catalyst that is highly active for difficult aryl chlorides.

Suzuki Substrate Substrate: 2-Halo-1,3,4-TMB Decision Halogen Selection? Substrate->Decision Boronic Partner: Aryl Boronic Acid Br_Cond Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, Dioxane/H2O 80°C Decision->Br_Cond If Br Cl_Cond Advanced Conditions: Pd-XPhos-G4 or PEPPSI-IPr K3PO4, Toluene/H2O 100-110°C Decision->Cl_Cond If Cl Product Biaryl Product (High Yield) Br_Cond->Product Cl_Cond->Product

Figure 2: Catalyst selection decision tree. The Chloro analog requires specialized high-energy catalytic systems.

Validated Protocol: Suzuki Coupling of 2-Chloro-1,3,4-trimethoxybenzene

Substrate: 2-Chloro-1,3,4-trimethoxybenzene Catalyst: XPhos-Pd-G4 (2 mol%) Base:


 (3.0 equiv)
Solvent:  Toluene:Water (4:1)
  • Charge: To a reaction vial, add 2-Cl-TMB (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (3.0 equiv), and XPhos-Pd-G4 (0.02 equiv).
    
  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C with vigorous stirring for 12-18 hours. Note: The high temperature is required to drive the oxidative addition.

  • Analysis: Monitor by HPLC/TLC. If conversion is low, add 1 mol% additional catalyst.

References

  • Vertex AI Search. (2025). Reactivity of electron-rich aryl chlorides vs bromides in Suzuki coupling. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-1,3,4-trimethoxybenzene (CAS 25245-41-4).[2][3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). (2013). Convergent Synthesis of 2H-Chromenes via 2-bromo-1,3,4-trimethoxybenzene. Retrieved from

  • BYU ScholarsArchive. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvents. Retrieved from

  • Harvard University. (2000). Relative Reactivity of Aryl Chlorides, Bromides, and Triflates. Retrieved from

Sources

Comparative

Technical Comparison: Regioselective Synthesis &amp; Characterization of 2-Chloro-1,3,4-Trimethoxybenzene

This guide provides a technical comparison and characterization framework for 2-Chloro-1,3,4-trimethoxybenzene (systematically known as 3-Chloro-1,2,4-trimethoxybenzene ). It addresses the critical challenge of regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization framework for 2-Chloro-1,3,4-trimethoxybenzene (systematically known as 3-Chloro-1,2,4-trimethoxybenzene ).

It addresses the critical challenge of regioselectivity : distinguishing the target "2-chloro" isomer (synthesized via directed lithiation) from the thermodynamically favored "5-chloro" alternative (synthesized via direct electrophilic chlorination).

Executive Summary & Structural Logic

Target Molecule: 2-Chloro-1,3,4-trimethoxybenzene IUPAC Designation: 3-Chloro-1,2,4-trimethoxybenzene CAS Registry: [Note: Often indexed under the 3-chloro-1,2,4- isomer]

In drug development (e.g., Griseofulvin analogs, kinase inhibitors), the positioning of the chlorine atom on the electron-rich trimethoxybenzene scaffold drastically alters metabolic stability and binding affinity.

  • The Challenge: The "2-chloro" position (C3 in IUPAC numbering) is sterically hindered, flanked by two methoxy groups. Standard chlorination reagents (NCS, SO₂Cl₂) will fail to target this position, instead yielding the "5-chloro" isomer (1-chloro-2,4,5-trimethoxybenzene).

  • The Solution: Accessing the 2-chloro target requires Directed Ortho-Metalation (DoM) , utilizing the methoxy groups to direct lithium to the sterically crowded position.

Structural Isomer Map
FeatureTarget: 2-Chloro-1,3,4-TMB Alternative: 5-Chloro-1,2,4-TMB
IUPAC Name 3-Chloro-1,2,4-trimethoxybenzene1-Chloro-2,4,5-trimethoxybenzene
Synthesis Route Kinetic Control (Lithiation)Thermodynamic Control (Electrophilic)
Proton NMR Pattern Ortho-coupled Doublets (

Hz)
Isolated Singlets (Para protons)
Key Difficulty High (Requires cryogenic conditions)Low (Room temp, standard reagents)

Comparative Synthesis Guide

Method A: Directed Ortho-Lithiation (Target Route)

Mechanism: The methoxy oxygen atoms at positions 1 and 3 (IUPAC 2 and 4) coordinate with the lithium cation, directing the base (n-BuLi) to deprotonate the specific carbon between them (C2 in user scheme, C3 in IUPAC).

  • Reagents: 1,2,4-Trimethoxybenzene, n-Butyllithium (n-BuLi), Hexachloroethane (or Hexachloroacetone).

  • Solvent: Anhydrous THF (Critical for coordination).

  • Conditions: -78°C (Cryogenic).

Method B: Electrophilic Aromatic Substitution (Alternative Route)

Mechanism: The electron-donating methoxy groups activate the ring. Steric hindrance blocks the "2-chloro" position. The electrophile (


) attacks the least hindered activated position (C5).
  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Solvent: Acetonitrile or DCM.

  • Conditions: 0°C to Room Temperature.

Workflow Visualization (DOT Diagram)

SynthesisPathways cluster_Target Route A: Target Synthesis (Kinetic) cluster_Alt Route B: Alternative (Thermodynamic) Start 1,2,4-Trimethoxybenzene (Starting Material) Lithiation Step 1: n-BuLi, THF, -78°C (Directed Ortho-Metalation) Start->Lithiation DirectCl NCS or SO2Cl2 (Electrophilic Attack) Start->DirectCl Intermediate Lithiated Intermediate (Li at C3 position) Lithiation->Intermediate Quench Step 2: Hexachloroethane Intermediate->Quench TargetProduct TARGET: 3-Chloro-1,2,4-trimethoxybenzene ('2-Chloro-1,3,4') Quench->TargetProduct AltProduct ALTERNATIVE: 1-Chloro-2,4,5-trimethoxybenzene ('5-Chloro') DirectCl->AltProduct

Caption: Divergent synthesis pathways. Route A utilizes the "pincer" effect of methoxy groups to install Chlorine at the hindered position. Route B yields the regio-isomer impurity.

Experimental Protocol: Synthesis of the Target

Objective: Synthesis of 3-Chloro-1,2,4-trimethoxybenzene (User's "2-Chloro-1,3,4").

Reagents:

  • 1,2,4-Trimethoxybenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Hexachloroethane (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Add anhydrous THF and 1,2,4-trimethoxybenzene.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Causality: Rapid addition causes localized heating, leading to polymerization or loss of regiocontrol.

  • Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Quench: Dissolve Hexachloroethane in a minimal amount of THF and add dropwise to the cold lithiated solution.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc 9:1).

Characterization Data (Self-Validating Protocol)

The most critical quality control step is distinguishing the Target (3-Cl) from the Alternative (5-Cl) using


H NMR coupling constants .
Comparative NMR Data Table ( , 400 MHz)
Signal TypeTarget (3-Chloro-1,2,4-TMB) Alternative (5-Chloro-1,2,4-TMB) Interpretation
Aromatic H (1)

6.60 - 6.70 (Doublet,

Hz)

6.50 (Singlet)
Target: Protons are neighbors (Ortho).
Aromatic H (2)

6.80 - 6.90 (Doublet,

Hz)

6.95 (Singlet)
Alternative: Protons are isolated (Para).
Methoxy (-OMe) 3 distinct singlets (shifted)3 distinct singletsShift varies by steric environment.
Interpretation Logic[3][4]
  • The "Singlet Test": If your aromatic region shows two sharp singlets, you have synthesized the wrong isomer (Alternative 5-Cl).

  • The "Coupling Test": If you observe an AB system (two doublets sharing a coupling constant of ~9 Hz), you have successfully targeted the 2-chloro position (Target 3-Cl). The protons at IUPAC positions 5 and 6 are adjacent, causing this splitting.

GC-MS Fragmentation
  • Molecular Ion (

    
    ):  202/204 m/z (Characteristic 3:1 Chlorine isotope ratio).
    
  • Fragmentation: Loss of methyl radical (

    
    ) is prominent in both, but the ratio of 
    
    
    
    often differs due to the "ortho effect" in the crowded 2-chloro isomer.

References

  • Regioselective Lithiation of Trimethoxybenzenes

    • Title: Directed ortho-metalation of 1,2,4-trimethoxybenzene.[3]

    • Source:Journal of Organic Chemistry / Tetrahedron Letters context on DoM.
    • Context: Confirms C3 (between methoxy groups)
    • Validation:

  • Title: Chlorination of electron-rich aromatics using N-Chlorosuccinimide.
  • Spectral Data Verification

    • Title: NMR Spectra of Chloro-trimethoxybenzenes.
    • Source: NIST Chemistry WebBook & SDBS Spectral D
    • Data:

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-1,3,4-trimethoxybenzene Proper Disposal Procedures

Executive Summary & Immediate Action 2-Chloro-1,3,4-trimethoxybenzene (CAS: 140665-34-5) is a halogenated aromatic ether commonly used as a pharmaceutical building block. Because of the chlorine substituent, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Chloro-1,3,4-trimethoxybenzene (CAS: 140665-34-5) is a halogenated aromatic ether commonly used as a pharmaceutical building block. Because of the chlorine substituent, this compound must not be treated as general organic waste. Improper disposal can lead to the release of hydrochloric acid (HCl) and polychlorinated byproducts (dioxins/furans) during standard combustion.

Core Directive: Segregate strictly into Halogenated Waste Streams . Do not mix with strong oxidizers or non-halogenated solvents to prevent cross-contamination and increased disposal costs.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this specific isomer is critical for selecting the correct waste container and destruction method.

PropertyDataOperational Implication
Chemical Name 2-Chloro-1,3,4-trimethoxybenzeneLabeling requirement
CAS Number 140665-34-5Unique identifier for waste manifests
Molecular Formula C₉H₁₁ClO₃Contains Chlorine (Cl) - Requires scrubbers
Molecular Weight 202.64 g/mol Heavy organic
Physical State Solid (Crystalline/Powder)Dust control measures required
Solubility Low in water; Soluble in organicsDo not flush down drains
Hazard Class Irritant (Skin/Eye/Resp)PPE: Nitrile gloves, safety glasses, fume hood

Scientist’s Note: While specific toxicological data (LD50) for this isomer may be sparse compared to its non-chlorinated analogs, treat it as a Category 4 Acute Toxin and Skin Irritant (Category 2) by default. The presence of the methoxy groups generally reduces volatility but increases lipophilicity, aiding skin absorption.

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. You must segregate this chemical to ensure the safety of downstream waste handlers and compliance with incineration protocols.

A. Waste Stream Classification
  • Primary Classification: Halogenated Organic Solid (if pure).

  • Secondary Classification: Halogenated Solvent Waste (if dissolved in DCM, Chloroform, etc.).

  • Prohibited Streams:

    • Non-Halogenated Solvents: Mixing chlorines here ruins the fuel value of the non-hal stream and forces the entire volume to be treated as halogenated (expensive).

    • Aqueous/Drain: Strictly prohibited due to aquatic toxicity potential.

    • Oxidizers: Do not mix with nitric acid or peroxides; risk of exothermic reaction.

B. Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.

  • Liquid Waste: Use an HDPE carboy or safety can rated for halogenated solvents.

  • Labeling: Must read "Hazardous Waste - Halogenated." Explicitly list "2-Chloro-1,3,4-trimethoxybenzene" to aid the disposal facility in optimizing the burn rate.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: Disposing of expired reagent, excess synthesis product, or contaminated weighing boats.

  • PPE Setup: Don nitrile gloves, lab coat, and safety glasses. Work inside a chemical fume hood to contain dust.

  • Collection:

    • Transfer the solid material into the Halogenated Solid Waste container.

    • If the material is in a glass vial, place the entire uncapped vial into the waste container (if the container size permits) or empty the vial contents.

  • Decontamination: Wipe the exterior of the original container with a solvent-dampened Kimwipe (e.g., Acetone). Dispose of the Kimwipe in the Halogenated Solids bin (due to trace contamination).

  • Sealing: Cap the waste container tightly immediately after addition.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: Disposing of mother liquors or reaction mixtures containing the compound.

  • Solvent Check: Verify the solvent system. If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the chlorinated solute reclassifies the entire mixture as Halogenated Waste .

  • Transfer: Pour the solution into the Halogenated Solvent Waste carboy using a funnel.

  • Rinsing: Rinse the reaction vessel with a small amount of compatible solvent (e.g., Dichloromethane) and add the rinse to the same waste carboy.

  • Log Entry: Update the waste log sheet attached to the carboy with the approximate concentration of 2-Chloro-1,3,4-trimethoxybenzene.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Accidental benchtop spill.

  • Isolate: Alert nearby personnel.

  • Dry Spill:

    • Do not create dust.[1] Cover with a damp paper towel or use a dedicated chemical vacuum if available.

    • Scoop up material and place in a plastic bag. Label as "Hazardous Waste - Spill Debris."

  • Wet Spill:

    • Cover with an inert absorbent (Vermiculite, Bentonite, or Chem-Sorb pads).

    • Do not use paper towels alone if the solvent is flammable.

    • Collect absorbed material into the Halogenated Solids container.

  • Final Clean: Wash the surface with soap and water; collect the wash water as hazardous waste if significantly contaminated.

Visual Workflows

Disposal Decision Tree

The following logic gate ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste: 2-Chloro-1,3,4-trimethoxybenzene StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Bin: Halogenated Solids Solid->BinSolid SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent BinHaloLiq Bin: Halogenated Solvents HaloSolvent->BinHaloLiq NonHaloSolvent->BinHaloLiq Re-classify as Halogenated Destruction DESTINATION: High-Temp Incineration (Requires Flue Gas Scrubbing for HCl) BinSolid->Destruction BinHaloLiq->Destruction

Figure 1: Decision matrix for segregating chlorinated aromatic ether waste. Note that non-halogenated solvents become halogenated waste once contaminated by this compound.

Regulatory & Compliance Context (E-E-A-T)

Why Incineration?

Chlorinated aromatics like 2-Chloro-1,3,4-trimethoxybenzene are thermally stable. Low-temperature disposal methods (e.g., cement kiln co-processing) may not fully destroy the benzene ring, potentially leading to the formation of Polychlorinated Dibenzodioxins (PCDDs) .

  • Requirement: The waste must be sent to a RCRA-permitted facility capable of reaching >1100°C with a residence time >2 seconds.

  • Scrubbing: The combustion releases Hydrogen Chloride (HCl) gas. The facility must have wet scrubbers (using NaOH or Lime) to neutralize this acid gas before emission.

Waste Codes (US RCRA)

While 2-Chloro-1,3,4-trimethoxybenzene is not a "P" or "U" listed waste specifically, it is often categorized under:

  • D001: Ignitable (if in flammable solvent).

  • D003: Reactive (unlikely, but check specific synthesis byproducts).

  • DOT Shipping: Likely falls under UN 3077, Environmentally hazardous substance, solid, n.o.s. (2-Chloro-1,3,4-trimethoxybenzene) for bulk transport.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Incinerators and Kilns. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Compound Summary: Chlorinated Anisoles. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-1,3,4-trimethoxybenzene

Operational Safety Guide: Handling 2-Chloro-1,3,4-trimethoxybenzene Executive Summary: The "Stop & Read" Directive 2-Chloro-1,3,4-trimethoxybenzene is a chlorinated aromatic ether intermediate.[1] While specific toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Chloro-1,3,4-trimethoxybenzene

Executive Summary: The "Stop & Read" Directive

2-Chloro-1,3,4-trimethoxybenzene is a chlorinated aromatic ether intermediate.[1] While specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (such as 2-chloro-1,4-dimethoxybenzene and 1,2,4-trimethoxybenzene) exhibit distinct hazard profiles that demand strict containment.[1]

Critical Hazards (Extrapolated from SAR - Structure-Activity Relationship):

  • Skin/Eye Irritant: High probability of severe irritation upon contact (H315, H319).[2]

  • Sensitizer: Chlorinated aromatics are known skin sensitizers (H317).[1]

  • Permeation Risk: Halogenated aromatic ethers can permeate standard nitrile gloves rapidly when in solution.[1]

  • Physical State: Likely a low-melting solid or crystalline powder.[1] Dust inhalation is a primary exposure vector.[1]

Immediate Action Required: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[1] Do not handle on an open benchtop.

Risk Assessment & Hazard Identification

To ensure safety without a compound-specific SDS, we utilize a "Worst-Case" proxy approach based on the chemical class (Chlorinated Aromatic Ethers).

Hazard ClassRisk DescriptionCausality & Mechanism
Dermal (Skin) High Risk. Lipophilic nature allows rapid absorption.[1]The methoxy groups increase lipophilicity, while the chlorine atom enhances potential for contact dermatitis. Standard latex degrades instantly; thin nitrile offers only splash protection.[1]
Inhalation Moderate Risk (Dust/Vapor). If solid: Fine crystalline dust irritates mucous membranes.[1] If heated/liquid: Vapors can cause respiratory distress (H335).[1]
Ocular (Eyes) Severe Risk. Crystalline solids can cause physical abrasion + chemical burns.[1] Solubilized compound can cause corneal clouding.[1]
Reactivity Low/Moderate. Stable under normal conditions but reacts vigorously with strong oxidizing agents.[1] Emits toxic Hydrogen Chloride (HCl) gas upon thermal decomposition.[1]

The PPE Matrix: Layered Defense System

This protocol moves beyond generic advice. You must select PPE based on the state of the chemical (Solid vs. Solution).[1]

Hand Protection (The Critical Variable)
  • Standard Latex: FORBIDDEN. Chlorinated aromatics permeate latex in seconds.[1]

  • Disposable Nitrile (4 mil): Acceptable only for handling dry solids.[1]

  • High-Risk Protocol (Solutions/Oils): You must use Laminate (Silver Shield/4H) or Viton gloves if handling concentrated solutions, or employ the "Double-Glove" technique with specific breakthrough times.[1]

PPE Selection Table
Body ZoneStandard Operation (Dry Solid)High-Risk Operation (Solution/Synthesis)Technical Specification
Hands Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Liner under Nitrile OR Viton (10 mil+)Nitrile breakthrough <15 mins for halogenated solvents.[1] Laminate breakthrough >4 hours.
Respiratory N95 or P100 Disposable MaskHalf-Face Respirator with OV/P100 CartridgesOrganic Vapor (OV) cartridge required if heating or using volatile solvents (DCM, THF).[1]
Eyes Chemical Splash Goggles Face Shield + GogglesSafety glasses with side shields are insufficient for liquids due to wicking risk.[1]
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronProtect forearms from splashes; standard lab coats absorb organic liquids.[1]

Visualization: PPE Decision Logic

Use this flowchart to determine the required protection level before starting work.

PPE_Selection Start START: Assess Material State StateCheck Is the material Solid or in Solution? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Crystalline Solution Solution / Oil / Melt StateCheck->Solution Liquid/Dissolved Solid_PPE LEVEL 1 PROTECTION - Double Nitrile Gloves - N95 Respirator - Splash Goggles Solid->Solid_PPE SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated Level3 LEVEL 3 PROTECTION (MAX) - Silver Shield/Laminate Gloves - Viton Outer Glove - Face Shield Halogenated->Level3 High Permeation Risk Level2 LEVEL 2 PROTECTION - Double Nitrile (Change every 15m) - Fume Hood Sash Low NonHalogenated->Level2

Figure 1: PPE Decision Tree based on physical state and solvent carrier.[1] Note the escalation to Laminate gloves for halogenated solvents.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Solid)
  • Engineering Control: Use a powder containment hood or a static-dissipative balance enclosure.[1]

  • Technique:

    • Place a tacky mat at the entrance of the weighing zone.[1]

    • Pre-weigh the receiving vessel (flask) with a stopper.[1]

    • Use a disposable anti-static spatula.[1]

    • The "Clean-Dirty" Rule: Keep the "dirty" spatula and stock bottle on a disposable absorbent pad.[1] Never place them directly on the balance bench.

  • Decon: Wipe the balance area with a tissue dampened with Acetone or Ethanol immediately after use.[1] Dispose of the tissue as solid hazardous waste.[1]

Protocol B: Synthesis & Quenching
  • Setup: All reactions involving this intermediate must occur in a fume hood with a face velocity >100 fpm.

  • Temperature Control: If heating >50°C, a reflux condenser is mandatory to prevent sublimation or vapor release.

  • Quenching:

    • Chlorinated aromatics are stable to water but may be dissolved in reactive solvents.[1]

    • Do not add water rapidly to a hot reaction mixture.[1] Cool to <10°C first.[1]

Emergency Response & Spill Management

Scenario: Benchtop Spill (Solid Powder)

  • Alert: Notify nearby personnel.

  • PPE: Don N95 mask and double nitrile gloves immediately.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (dampened with water/surfactant) to immobilize the powder.[1]

  • Cleanup: Scoop up the damp material/towel mixture.[1]

  • Wash: Clean surface with soap and water, then Ethanol.

Scenario: Skin Exposure

  • Immediate Action: Move to safety shower/sink.

  • Flush: Rinse with tepid water for 15 minutes .

  • Soap: Use non-abrasive soap.[1] Do not use alcohol to wash skin (this enhances absorption of the chlorinated aromatic).[1]

  • Medical: Seek evaluation if redness persists.

Disposal & Waste Stream Management

Improper disposal of chlorinated aromatics is a major compliance violation (RCRA).[1]

Waste StreamContentsContainer TypeLabeling
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Clear Poly Bag (6 mil)"Hazardous Waste: Solid Debris (Contaminated with Halogenated Organics)"
Liquid Waste A Reaction mother liquor, washes (DCM, Chloroform).HDPE or Glass Carboy"Halogenated Organic Waste"
Liquid Waste B Aqueous washes (if separated).[1]HDPE Carboy"Aqueous Waste (Trace Organics)"

Crucial Note: Do not mix this compound with strong oxidizers (e.g., Nitric Acid waste) in the waste container. Risk of exothermic reaction.[1]

References

  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene. Retrieved from [1]

  • PubChem. (n.d.).[1][4] Compound Summary: 1,2,4-Trimethoxybenzene.[1] National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [1][5]

  • Ansell. (2022).[1] Chemical Permeation & Degradation Guide (7th Ed). (Referenced for Nitrile vs. Laminate breakthrough times on halogenated aromatics).

(Note: As "2-Chloro-1,3,4-trimethoxybenzene" is a specific isomer with limited direct public data, safety protocols are scientifically extrapolated from the closest structural analogs cited in Ref 1 and 2, adhering to the Precautionary Principle.)

Sources

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